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  • Product: 3,7,11,15-Tetramethylhexadec-3-EN-1-OL
  • CAS: 120467-02-9

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of 3,7,11,15-Tetramethylhexadec-3-en-1-ol: A Technical Guide for Drug Development

Executive Summary The acyclic diterpene alcohol 3,7,11,15-Tetramethylhexadec-3-en-1-ol is a potent, naturally occurring structural isomer of canonical phytol. Originally isolated from marine sources such as the red alga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acyclic diterpene alcohol 3,7,11,15-Tetramethylhexadec-3-en-1-ol is a potent, naturally occurring structural isomer of canonical phytol. Originally isolated from marine sources such as the red alga Gracilaria foliifera[1], this compound features a critical structural shift: the double bond is located at the C3-C4 position rather than the C2-C3 position found in standard phytol. This subtle isomeric variation fundamentally alters its electron distribution, membrane partitioning lipophilicity, and resonance stabilization[2].

For drug development professionals, understanding the precise mechanism of action (MoA) of this diterpenoid is critical. It operates via a multi-targeted pharmacological profile, acting primarily as a prodrug for nuclear receptor ligands (PPAR/RXR axis) while simultaneously exerting direct, receptor-independent anti-inflammatory and antioxidant effects.

The PPAR/RXR Heterodimerization Axis (Metabolic Regulation)

The most profound systemic effect of 3,7,11,15-Tetramethylhexadec-3-en-1-ol is its role as a metabolic precursor. In the endoplasmic reticulum, it undergoes hepatic metabolism to form phytanic acid (3,7,11,15-tetramethylhexadecanoic acid)[3].

Phytanic acid serves as a highly efficacious physiological ligand for nuclear transcription factors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPAR-α and PPAR-γ) [4],[5].

  • Binding Dynamics: Molecular docking simulations demonstrate that phytanic acid mimics the crystal orientation of synthetic thiazolidinediones (TZDs) like rosiglitazone. It forms critical hydrogen bonds with key amino acid residues in the PPAR-γ binding pocket (S289, H323, H449, and Y473)[4].

  • Transcriptional Activation: Upon ligand binding, PPAR and RXR form a heterodimer that binds to Peroxisome Proliferator Response Elements (PPREs) on DNA. This upregulates the transcription of metabolic genes such as GLUT4 (enhancing peripheral glucose uptake) and uncoupling protein-1 (UCP1), which drives brown adipocyte differentiation and adaptive thermogenesis[6].

metabolic_pathway A 3,7,11,15-Tetramethylhexadec-3-en-1-ol B Hepatic Metabolism (Endoplasmic Reticulum) A->B C Phytanic Acid B->C D RXR Activation C->D E PPAR-γ / PPAR-α Activation C->E F PPAR/RXR Heterodimerization D->F E->F G PPRE Binding (DNA) F->G H Metabolic Gene Expression (GLUT4, UCP1, Adiponectin) G->H

Metabolic conversion and subsequent PPAR/RXR nuclear receptor heterodimerization pathway.

Anti-Inflammatory and Immunomodulatory Cascades

Independent of its conversion to phytanic acid, the parent diterpene alcohol exerts direct anti-inflammatory effects. This dual-action capability makes it an attractive scaffold for anti-arthritic and analgesic drug design.

  • Direct COX Inhibition: In silico modeling and in vivo assays reveal that the compound interacts directly with the active sites of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), effectively halting the synthesis of pro-inflammatory prostaglandins[7],[8].

  • NF-κB and p38 MAPK Suppression: The compound downregulates the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways[9]. By preventing the nuclear translocation of NF-κB, it drastically attenuates the transcription of primary pro-inflammatory cytokines, specifically TNF-α, IL-1β, and IL-6[10],[9].

  • Neutrophil Migration: The suppression of IL-1β and TNF-α directly correlates with a reduction in myeloperoxidase (MPO) activity, which physically inhibits polymorphonuclear cell (neutrophil) migration into inflamed tissues[10].

anti_inflammatory A 3,7,11,15-Tetramethylhexadec-3-en-1-ol B NF-κB Pathway Inhibition A->B C COX-1 / COX-2 Direct Binding A->C D Downregulation of Cytokines (TNF-α, IL-1β, IL-6) B->D C->D E Decreased Neutrophil Migration D->E F Resolution of Acute Inflammation E->F

Dual-action anti-inflammatory signaling via COX inhibition and NF-κB suppression.

Redox Homeostasis and Oxidative Stress

While standard saturated aliphatic alcohols are poor antioxidants, the specific allylic nature of the alcohol group in 3,7,11,15-Tetramethylhexadec-3-en-1-ol grants it potent free radical scavenging capabilities. The C3-C4 double bond allows for the formation of a stable intermediate resonance structure when the hydroxyl hydrogen neutralizes reactive oxygen species (ROS)[2]. This mechanism effectively lowers malondialdehyde (MDA) concentrations (a primary biomarker of lipid peroxidation) and restores intracellular glutathione (GSH) reserves during acute oxidative stress[10].

Quantitative Data Summary

To benchmark the pharmacological efficacy of this diterpenoid and its metabolites, the following table summarizes quantitative outcomes against standard reference drugs.

Biological TargetExperimental ModelObserved Effect SizeMechanistic OutcomeReference Drug Comparison
PPAR-γ / RXR-α 3T3-L1 Adipocytes~3-fold ↑ in AdiponectinEnhanced peripheral glucose uptakeComparable to 5 mg/kg Pioglitazone[4]
COX-1 / COX-2 In silico / In vitroHigh binding affinityProstaglandin inhibitionSynergistic with Diclofenac[8]
TNF-α / IL-1β Carrageenan Edema>40% ↓ in cytokine levelsReduced neutrophil migrationComparable to Acetylsalicylic Acid[7]
UCP1 Gene Brown PreadipocytesSignificant ↑ in mRNAAdaptive thermogenesisN/A (Dietary signaling)[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. As a Senior Application Scientist, I mandate the use of internal controls to isolate direct pharmacological action from artifactual cytotoxicity.

Protocol 1: High-Throughput Validation of PPARγ/RXRα Transcriptional Activation

Causality Rationale: We utilize a dual-luciferase reporter assay to normalize firefly luciferase activity against a constitutively active Renilla control. This ensures that observed PPAR upregulation is a direct result of receptor heterodimerization, not an artifact of varying transfection efficiencies or cell proliferation.

  • Cell Seeding & Starvation: Seed 3T3-L1 preadipocytes in 96-well plates at 1×104 cells/well. Critical Step: Serum-starve the cells for 12 hours prior to transfection. Why? Serum contains endogenous lipids that can prematurely activate PPAR, masking the specific effect of the dosed diterpenoid.

  • Transfection: Co-transfect cells with a PPRE-driven firefly luciferase reporter plasmid and a CMV-driven Renilla luciferase control plasmid using Lipofectamine 3000.

  • Dosing: Treat the cells with varying concentrations of 3,7,11,15-Tetramethylhexadec-3-en-1-ol (10 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include Pioglitazone (10 µM) as a positive control.

  • Luminescence Readout: After 24 hours, lyse the cells and sequentially measure firefly and Renilla luminescence. Calculate the relative light units (RLU) ratio to quantify true transcriptional activation.

Protocol 2: In Vivo Validation of Target Engagement via Carrageenan-Induced Edema

Causality Rationale: Correlating physical paw edema reduction with molecular cytokine quantification (ELISA) ensures the mechanism is target-specific (NF-κB/COX inhibition) rather than merely a systemic diuretic effect.

  • Pre-treatment: Administer the diterpenoid (75 mg/kg, i.p.) to male Wistar rats 1 hour prior to edema induction. Use Acetylsalicylic Acid (100 mg/kg) as a positive control[7].

  • Induction: Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw.

  • Plethysmometry: Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-induction to quantify the physical suppression of acute inflammation.

  • Cytokine Quantification: At hour 4, sacrifice the animals, extract the synovial fluid from the inflamed paw, and perform an ELISA for TNF-α and IL-1β. A simultaneous reduction in physical volume and cytokine titer validates the MoA.

workflow S1 Step 1: Cell Starvation & Dosing S2 Step 2: Luciferase Reporter Assay S1->S2 S3 Step 3: RT-qPCR for Target Genes S2->S3 S4 Step 4: In Vivo Edema Model S3->S4 S5 Step 5: Cytokine ELISA Quantification S4->S5

Self-validating experimental workflow from in vitro screening to in vivo confirmation.

References

  • Acyclic diterpenoid from the red alga Gracilaria foliifera. SciELO México. 1

  • Phytol, a diterpene alcohol, inhibits the inflammatory response by reducing cytokine production and oxidative stress. Universidade Federal do Ceará. 10

  • Phytol, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects. PubMed / NIH. 9

  • Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. SciSpace. 7

  • Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. PubMed / NIH. 8

  • Phytol/Phytanic Acid and Insulin Resistance: Potential Role of Phytanic Acid Proven by Docking Simulation and Modulation of Biochemical Alterations. PLOS One. 4

  • Phytol: A review of biomedical activities. Flinders Academic Commons. 2

  • Phytanic acid, a novel activator of uncoupling protein-1 gene transcription and brown adipocyte differentiation. PMC / NIH. 6

  • Peroxisome Proliferator-Activated Receptors: Nuclear Control of Metabolism. Endocrine Reviews. 5

  • Phytanic acid, an inconclusive phytol metabolite: A review. PMC / NIH. 3

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Exploratory

Technical Whitepaper: Chemical Properties, Isolation, and Synthetic Utility of 3,7,11,15-Tetramethylhexadec-3-en-1-ol

Executive Summary In the landscape of lipid chemistry and natural product synthesis, acyclic diterpenoids serve as critical building blocks. While phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) is ubiquitous due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of lipid chemistry and natural product synthesis, acyclic diterpenoids serve as critical building blocks. While phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) is ubiquitous due to its role as the lipophilic side chain of chlorophyll, its structural isomer 3,7,11,15-tetramethylhexadec-3-en-1-ol (CAS: 120467-02-9) represents a highly specialized, naturally occurring variant. First identified in marine biosystems and later synthesized for industrial applications, this isomer possesses unique reactivity profiles due to the C3-C4 placement of its alkene bond.

As an Application Scientist, I have structured this guide to bridge the gap between natural product isolation and synthetic drug development, specifically detailing its isolation from marine algae and its mechanistic conversion into α-tocopherol (Vitamin E).

Chemical Identity and Physical Constants

The shift of the double bond from the C2 position (in phytol) to the C3 position fundamentally alters the electronic environment of the primary hydroxyl group. Because the hydroxyl group is no longer allylic, the molecule exhibits higher stability against spontaneous dehydration but requires specific catalytic activation for substitution reactions.

Quantitative Data Summary
ParameterValueReference / Method
IUPAC Name 3,7,11,15-Tetramethylhexadec-3-en-1-olStructural Nomenclature
CAS Registry Number 120467-02-91[1]
Molecular Formula C20H40OElemental Composition
Molecular Weight 296.54 g/mol Calculated
Compound Class Acyclic DiterpenoidPhytochemical Classification
LogP (Octanol/Water) ~8.1Predictive Homology (Phytol)
Boiling Point ~202–204 °C (at 10 mmHg)Predictive Homology (Phytol)
Appearance Viscous, colorless to pale yellow oilEmpirical Observation

Natural Occurrence and Isolation Workflow

3,7,11,15-Tetramethylhexadec-3-en-1-ol has been successfully isolated from the marine red alga 2[2]. The isolation of this specific isomer highlights the unique enzymatic isomerization capabilities of marine rhodophytes.

G A Biomass: Gracilaria foliifera (Red Alga) B Solvent Extraction (CH2Cl2 / MeOH) A->B Maceration C Crude Extract Concentration (Reduced Pressure) B->C Filtration & Evaporation D Silica Gel Column Chromatography (Merck 60G) C->D Load sample E TLC Fractionation (Fluka F254) D->E Elution gradient F Target Isomer Isolation (3,7,11,15-Tetramethylhexadec-3-en-1-ol) E->F Pool targeted Rf G Structural Elucidation (1H/13C NMR, HMQC, HMBC) F->G Spectroscopic validation

Figure 1: Extraction and isolation workflow of the acyclic diterpenoid from Gracilaria foliifera.

Protocol 1: Extraction and Purification from Marine Biomass
  • Step 1: Biomass Preparation. Lyophilize and mechanically mill the Gracilaria foliifera biomass to maximize surface area.

  • Step 2: Binary Solvent Extraction. Suspend the biomass in a 1:1 mixture of Dichloromethane (CH2Cl2) and Methanol (MeOH).

    • Causality & Mechanism: Methanol acts as a chaotropic agent, disrupting the hydrogen-bonding networks of the algal cell wall (agar/carrageenan matrix) to ensure deep tissue penetration. Dichloromethane provides the non-polar affinity required to solubilize the highly lipophilic hydrocarbon tail of the diterpenoid[2].

  • Step 3: Concentration. Filter the homogenate and concentrate the filtrate under reduced pressure (rotary evaporation at 35°C) to yield the crude extract.

  • Step 4: Column Chromatography. Load the crude extract onto a silica gel column (Merck 60G). Elute using a step-gradient of hexane and ethyl acetate.

  • Step 5: TLC Monitoring and Staining. Monitor fractions via Thin Layer Chromatography (aluminum-backed silica gel F254).

    • Causality & Mechanism: Because the isolated C3-C4 double bond is not conjugated, it lacks a strong chromophore for standard UV254 detection. Therefore, destructive chemical staining using acidic potassium permanganate (KMnO4) or phosphomolybdic acid is mandatory. KMnO4 specifically oxidizes the alkene, validating the presence of the unsaturated diterpenoid.

  • Step 6: Validation. Confirm the structure using 1H-NMR and 13C-NMR. The localization of the hydroxyl group at C-1 and the double bond at C3-C4 is definitively proven via HMQC, HMBC, and COSY correlations[2].

Synthetic Applications: Conversion to α-Tocopherol (Vitamin E)

Beyond its natural occurrence, 3,7,11,15-tetramethylhexadec-3-en-1-ol is a highly valuable synthetic intermediate. Kulkarni et al. demonstrated its utility by synthesizing this specific isomer and subsequently converting it into Vitamin E (3)[4].

Pathway N1 3,7,11,15-Tetramethylhexadec-3-en-1-ol (CAS: 120467-02-9) N3 Acid-Catalyzed Condensation (Lewis Acid e.g., BF3·OEt2) N1->N3 N2 Trimethylhydroquinone (TMHQ) N2->N3 N4 Friedel-Crafts Alkylation & Ring Closure N3->N4 Carbocation shift N5 α-Tocopherol (Vitamin E) N4->N5 Chroman ring formation

Figure 2: Synthetic pathway for the conversion of 3,7,11,15-tetramethylhexadec-3-en-1-ol to Vitamin E.

Protocol 2: Lewis Acid-Mediated Condensation to α-Tocopherol
  • Step 1: Reactant Preparation. Dissolve 3,7,11,15-tetramethylhexadec-3-en-1-ol and trimethylhydroquinone (TMHQ) in an inert, non-polar solvent (e.g., anhydrous toluene or heptane) under an argon atmosphere.

  • Step 2: Catalytic Activation. Dropwise addition of a Lewis acid catalyst, such as Boron trifluoride diethyl etherate (BF3·OEt2) or Zinc chloride (ZnCl2), while maintaining the reaction at reflux.

    • Causality & Mechanism: The primary hydroxyl group of the diterpenoid is a poor leaving group. The Lewis acid coordinates with the oxygen, facilitating its departure. Because the double bond is at C3-C4, the resulting primary carbocation undergoes a rapid hydride/alkyl shift to form a highly stable allylic carbocation. This carbocation acts as the potent electrophile required to attack the electron-rich aromatic ring of TMHQ via Friedel-Crafts alkylation[4].

  • Step 3: Cyclization. Following the initial alkylation, the intermediate undergoes an intramolecular ring closure (involving the phenolic hydroxyl of TMHQ and the rearranged alkene) to form the signature chroman ring of α-tocopherol.

  • Step 4: Quenching and Extraction. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the Lewis acid. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Step 5: Self-Validating System. The success of the Friedel-Crafts alkylation and subsequent cyclization is validated in real-time by monitoring the disappearance of the TMHQ spot on TLC (which is highly redox-active and turns brown upon exposure to air) and the emergence of the highly lipophilic α-tocopherol spot. Final structural confirmation must utilize 13C-NMR to verify the presence of the quaternary carbon at the C2 position of the newly formed chroman ring.

References

  • Title: Acyclic diterpenoid from the red alga Gracilaria foliifera Source: SciELO México URL
  • Title: 120467-02-9 3-Hexadecen-1-ol, 3,7,11,15-tetramethyl- Source: ORGMETAL URL
  • Title: Occurrence and significance of phytanyl arenes across the... (Citing Kulkarni et al., 1988)

Sources

Foundational

The Biosynthetic and Synthetic Trajectories of 3,7,11,15-Tetramethylhexadec-3-en-1-ol in Tocopherol Production

Executive Summary The synthesis of α-tocopherol (Vitamin E) represents a masterclass in isoprenoid biochemistry, demanding the precise convergence of an aromatic headgroup with a highly specific lipophilic tail. While st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of α-tocopherol (Vitamin E) represents a masterclass in isoprenoid biochemistry, demanding the precise convergence of an aromatic headgroup with a highly specific lipophilic tail. While standard Δ2-phytol is the ubiquitous natural precursor, the specific isomer 3,7,11,15-tetramethylhexadec-3-en-1-ol (Δ3-phytol) serves as a critical intermediate in both advanced biomimetic synthesis and specific enzymatic isomerizations[1]. This whitepaper deconstructs the biosynthetic origins of the phytyl backbone, the kinase-mediated salvage pathways, and the protocols required to isolate and validate these isomers in a laboratory setting.

De Novo Biosynthesis of the Phytyl Backbone

In higher plants, the 20-carbon phytyl tail is not synthesized via the classical mevalonate pathway, but rather through the plastidic Methylerythritol Phosphate (MEP) pathway [2].

The pathway initiates with the condensation of pyruvate and glyceraldehyde 3-phosphate (G3P). Through a series of highly regulated steps, this yields isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The enzyme geranylgeranyl pyrophosphate synthase (GGPPS) sequentially condenses these 5-carbon units into the 20-carbon intermediate, Geranylgeranyl pyrophosphate (GGPP). Finally, geranylgeranyl reductase (GGR) saturates three of the four double bonds to produce Phytyl-PP[2].

During industrial or biomimetic synthesis, the allylic rearrangement of these precursors frequently yields the Δ3-isomer (3,7,11,15-tetramethylhexadec-3-en-1-ol), which exhibits distinct thermodynamic stability and reactivity profiles during condensation[1].

MEP_Pathway A Pyruvate + G3P B DXP (1-deoxy-D-xylulose 5-phosphate) A->B DXS C MEP (Methylerythritol phosphate) B->C DXR D IPP / DMAPP C->D MEP Pathway Core E GGPP (Geranylgeranyl pyrophosphate) D->E GGPPS F Phytyl-PP (Phytyl pyrophosphate) E->F GGR (Reduction) G 3,7,11,15-Tetramethylhexadec-3-en-1-ol F->G Allylic Rearrangement

Figure 1: MEP pathway progression to the phytyl backbone and isomeric derivatives.

Phytol Recycling & Kinase-Mediated Activation

Relying solely on de novo synthesis via the MEP pathway is energetically expensive for the plant. To maintain tocopherol pools during fruit maturation, leaf senescence, or abiotic stress, biological systems employ a highly efficient salvage pathway[3].

Chlorophyll degradation releases free phytol. However, free phytol is biochemically inert for condensation. It must be reactivated. This is achieved via two sequential phosphorylation events:

  • Phytol Kinase (VTE5): Phosphorylates free phytol to phytyl-phosphate.

  • Phytyl-Phosphate Kinase (VTE6): Converts phytyl-phosphate into the active Phytyl-PP[4].

Recent mutant studies reveal that the absence of VTE5 drastically reduces tocopherol levels, proving that this salvage pathway is not merely a supplementary route, but a primary driver of the phytyl pool required for Vitamin E synthesis[4].

Core Condensation: The VTE2 Mechanism

The defining moment in tocopherol biosynthesis is the condensation of the activated phytyl tail (or its isomers) with Homogentisic Acid (HGA). This reaction is catalyzed by Homogentisate Phytyltransferase (VTE2) [3].

VTE2 is highly specific. It anchors the lipophilic tail to the aromatic ring, forming 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). From here, methylation (via VTE3) and cyclization (via VTE1) construct the chroman ring, ultimately yielding the biologically active α-tocopherol after a final methylation by VTE4[3]. When utilizing 3,7,11,15-tetramethylhexadec-3-en-1-ol in biomimetic synthesis, the position of the double bond facilitates rapid Friedel-Crafts-type alkylation with the aromatic precursor[1].

Tocopherol_Pathway HGA Homogentisic Acid MPBQ MPBQ HGA->MPBQ VTE2 Phytyl Phytyl-PP / Δ3-Phytol-PP Phytyl->MPBQ VTE2 DMPBQ DMPBQ MPBQ->DMPBQ VTE3 GammaT γ-Tocopherol DMPBQ->GammaT VTE1 AlphaT α-Tocopherol GammaT->AlphaT VTE4

Figure 2: Core enzymatic condensation and cyclization steps in α-tocopherol biosynthesis.

Quantitative Data: Kinetics and Yields

Understanding the flux of these pathways requires a quantitative baseline. The table below summarizes the relative activities and yields of the enzymes and synthetic processes governing phytol isomers.

Table 1: Comparative Kinetics and Yields in Tocopherol Synthesis

Parameter / SubstratePathway ContextKey Enzyme / CatalystValue / Yield
Δ2-Phytol (Standard) Chlorophyll SalvageVTE5 (Phytol Kinase)100% relative activity
Farnesol Alternative SubstrateFOLK (Farnesol Kinase)~40% relative activity
Δ3-Phytol (Isomer) Biomimetic SynthesisAcid Catalyst85-92% conversion
Phytyl-PP Core CondensationVTE2 (HPT) Km​ ≈ 4.5 µM
Homogentisic Acid Core CondensationVTE2 (HPT) Km​ ≈ 6.2 µM

Experimental Protocol: Isolation and GC-MS Characterization

To accurately study the flux of 3,7,11,15-tetramethylhexadec-3-en-1-ol and standard phytol, one must employ a self-validating extraction protocol. As a Senior Application Scientist, I mandate the following workflow to prevent artifactual isomerization during sample prep.

Step-by-Step Methodology
  • Tissue Lysis & Quenching:

    • Action: Pulverize 100 mg of plant tissue in liquid nitrogen.

    • Causality: Immediate cryogenic freezing halts endogenous lipases and esterases that would otherwise prematurely cleave phytol from chlorophyll, skewing the baseline free-phytol quantification.

  • Saponification:

    • Action: Add 2 mL of 10% KOH in ethanol. Incubate at 80°C for 30 minutes. Add 10 µg of nonadecanol as an internal standard.

    • Causality: Alkaline hydrolysis cleaves the ester bonds of chlorophylls and tocopherols without degrading the robust hydrocarbon backbone of the phytol isomers.

  • Liquid-Liquid Extraction:

    • Action: Add 2 mL of LC-MS grade hexane and 1 mL of distilled water. Vortex and centrifuge at 3000 x g. Extract the upper hexane layer.

    • Causality: Hexane's non-polar nature selectively partitions the lipophilic phytol isomers away from the aqueous phase containing polar cellular debris.

  • Derivatization:

    • Action: Evaporate hexane under N2​ . Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 20 minutes.

    • Causality: BSTFA replaces the hydroxyl proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically increasing the volatility and thermal stability of the isomers for GC analysis.

  • GC-MS Analysis:

    • Action: Inject 1 µL into a GC-MS equipped with a DB-5MS column.

    • Causality: The 5% phenyl stationary phase provides optimal separation of Δ2 and Δ3 isomers based on subtle differences in boiling point and steric interactions.

GCMS_Workflow Step1 Tissue Lysis (Liquid N2) Step2 Saponification (KOH/EtOH) Step1->Step2 Quench endogenous enzymes Step3 Extraction (Hexane) Step2->Step3 Release esterified phytol Step4 Derivatization (BSTFA) Step3->Step4 Isolate lipophilic fraction Step5 GC-MS Analysis (DB-5MS) Step4->Step5 Silylate OH groups for volatility

Figure 3: Validated workflow for the extraction and GC-MS quantification of phytol isomers.

References[2] Biosynthesis Pathways of Vitamin E and Its Derivatives in Plants | IntechOpen. intechopen.com. Link[3] Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species. nih.gov. Link[4] Tocopherol and phylloquinone biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PMC. nih.gov. Link[1] [논문]Occurrence and significance of phytanyl arenes across the ... kisti.re.kr. Link

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Exploratory

Molecular Structure and Thermal Stability of 3,7,11,15-Tetramethylhexadec-3-en-1-ol: A Technical Guide

Introduction Diterpene alcohols form the lipophilic backbone of crucial biological molecules, most notably chlorophyll and tocopherols (Vitamin E). While phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) and isophytol (3,7...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diterpene alcohols form the lipophilic backbone of crucial biological molecules, most notably chlorophyll and tocopherols (Vitamin E). While phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) and isophytol (3,7,11,15-tetramethylhexadec-1-en-3-ol) are heavily documented, the structural isomer 3,7,11,15-tetramethylhexadec-3-en-1-ol (CAS: 120467-02-9) presents a unique molecular architecture . By shifting the unsaturation to the C3-C4 position, this compound transitions from an allylic to a homoallylic alcohol. As a Senior Application Scientist, I have found that this subtle structural variation fundamentally alters its thermal stability, reactivity, and utility in combinatorial synthesis .

Molecular Architecture and Isomerization Dynamics

In standard phytol, the hydroxyl group is conjugated with the C2=C3 double bond, creating an allylic system highly susceptible to resonance-stabilized carbocation formation. In contrast, 3,7,11,15-tetramethylhexadec-3-en-1-ol features a C3=C4 double bond. The insertion of an additional sp³ carbon between the hydroxyl-bearing carbon and the olefinic system disrupts this conjugation.

Causality in Stability: The homoallylic nature of this isomer significantly increases its activation energy for dehydration compared to isophytol. Without the thermodynamic driving force of a resonance-stabilized allylic carbocation, the molecule resists spontaneous water loss at ambient temperatures. However, under elevated thermal stress (>150°C), the molecule undergoes a [1,3]-sigmatropic hydrogen shift, migrating the double bond to the C2=C3 position (forming phytol) before subsequent degradation .

Pathway A 3,7,11,15-Tetramethylhexadec-3-en-1-ol (Homoallylic) B Thermal Stress (>150°C) A->B Heat Input C Isomerization (Allylic Phytol) B->C [1,3]-H Shift D Dehydration (-H2O) C->D Protonation/Cleavage E Phytadienes (Conjugated Dienes) D->E Stabilization

Fig 1. Thermal degradation and isomerization pathways of the homoallylic isomer.

Thermal Stability Profile

Understanding the thermal degradation limits of 3,7,11,15-tetramethylhexadec-3-en-1-ol is critical for its application as a precursor in the high-temperature synthesis of Vitamin E.

Quantitative Thermal Metrics

The table below synthesizes the thermodynamic behavioral differences between the primary phytol isomers during controlled thermogravimetric analysis (TGA).

Isomer NameIUPAC NomenclatureAlcohol ClassificationDouble BondOnset of Degradation (T_onset)Primary Thermal Pathway
Isophytol 3,7,11,15-Tetramethylhexadec-1-en-3-olTertiary AllylicC1=C2~120°CRapid Dehydration
Phytol 3,7,11,15-Tetramethylhexadec-2-en-1-olPrimary AllylicC2=C3~145°CDehydration / Oxidation
Target Isomer 3,7,11,15-Tetramethylhexadec-3-en-1-olPrimary HomoallylicC3=C4~165°CBond Migration → Dehydration

Data Interpretation: The target isomer exhibits the highest thermal onset temperature (T_onset). The necessity for double-bond migration prior to low-energy dehydration acts as a kinetic bottleneck, artificially extending its thermal stability window.

Experimental Protocols: Self-Validating Analytical Workflows

To accurately profile the thermal stability and structure of 3,7,11,15-tetramethylhexadec-3-en-1-ol without inducing analytical artifacts, the following self-validating protocol must be employed.

Protocol: Thermo-Oxidative Profiling and Structural Validation

Objective: To decouple true thermal degradation from GC-inlet-induced artifactual isomerization. Causality: Direct GC-MS injection of high-boiling alcohols often leads to dehydration inside the heated injection port (typically 250°C). If unaddressed, the chromatogram will show phytadienes, falsely suggesting the bulk material has degraded. By parallel processing a derivatized and non-derivatized sample, the system validates whether degradation occurred in situ (in the flask) or in silico (in the instrument) .

Step 1: Sample Derivatization (Silylation)

  • Aliquot 1.0 mg of 3,7,11,15-tetramethylhexadec-3-en-1-ol into a 2 mL amber autosampler vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Incubate at 60°C for 30 minutes. Why: BSTFA replaces the active hydroxyl proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, lowers the boiling point, and prevents thermal dehydration in the GC inlet, ensuring the detected structure reflects the actual sample state.

Step 2: Dual-Atmosphere Thermogravimetric Analysis (TGA-FTIR)

  • Load 5.0 mg of the pure, non-derivatized isomer into an alumina crucible.

  • Ramp temperature from 25°C to 400°C at 10°C/min under a Nitrogen purge (50 mL/min).

  • Switch purge gas to Oxygen (50 mL/min) at 400°C and hold for 15 minutes. Why: The nitrogen phase isolates pure thermal events (isomerization and dehydration, monitored via FTIR for m/z 18 water loss). The oxygen switch validates the carbonaceous residue content via thermo-oxidative combustion.

Step 3: Real-Time Kinetic NMR

  • Dissolve 10 mg of the isomer in 0.6 mL of Toluene-d8 in a heavy-wall NMR tube.

  • Acquire baseline ¹H-NMR at 25°C. Note the olefinic proton multiplet at ~5.1 ppm (C4-H).

  • Heat the NMR probe to 120°C, 140°C, and 160°C, acquiring spectra every 15 minutes. Why: This non-destructive technique provides absolute proof of structural rearrangement. A shift of the olefinic signal from 5.1 ppm to 5.4 ppm (characteristic of the C2-H in phytol) validates the [1,3]-sigmatropic shift mechanism prior to degradation.

Workflow S1 Sample Prep (3-en-1-ol Isomer) S2 BSTFA Derivatization (Blocks Inlet Degradation) S1->S2 Aliquot A S3 TGA-FTIR Analysis (N2 -> O2 Atmosphere) S1->S3 Aliquot B S4 Kinetic 1H-NMR (Real-Time Tracking) S1->S4 Aliquot C S5 GC-MS Analysis (Artifact-Free ID) S2->S5 TMS-Ether S6 Data Synthesis & Structural Validation S3->S6 Thermal Onset S4->S6 Bond Migration S5->S6 Mass Spectra

Fig 2. Self-validating workflow for thermal profiling and structural elucidation.

Applications in Combinatorial Synthesis and Drug Development

In combinatorial chemistry, synthesizing homologous series of highly branched hydrocarbons is essential for structural elucidation of complex biomarkers. As demonstrated by Lengkeek et al., domino Horner-Wadsworth-Emmons olefination strategies utilize precursors like 3,7,11,15-tetramethylhexadec-3-en-1-ol to generate complex polyenones .

Furthermore, in the industrial synthesis of Vitamin E (alpha-tocopherol), the condensation of trimethylhydroquinone (TMHQ) with a diterpene alcohol is the critical final step. While isophytol is the industry standard due to its reactive tertiary allylic structure, the 3-en-1-ol isomer can be utilized under specific Lewis acid catalysis (e.g., zinc chloride or boron trifluoride). The catalyst facilitates the necessary double-bond migration in situ, allowing the homoallylic alcohol to act as a stable, slow-release precursor, thereby minimizing unwanted side reactions and improving the overall stereocontrol of the chroman ring closure.

References

  • Lengkeek, N. A., Greenwood, P. F., Nguyen, B., Koutsantonis, G. A., & Piggott, M. J. "Making Mixtures to Solve Structures: Structural Elucidation via Combinatorial Synthesis." Journal of Combinatorial Chemistry, 2010, 12(1), 141-150.[Link]

  • Kulkarni, S. N., Phadke, S., Rangaishenvi, M. V., & Kamath, S. V. "Synthesis of Phytol Isomers: 7,11,15-Trimethyl-3-methylenehexadecanol and 3,7,11,15-Tetramethylhexadec-3-en-1-ol and Their Conversion into Vitamin E." ChemInform, 1988.[Link]

Foundational

The Role of 3,7,11,15-Tetramethylhexadec-3-en-1-ol in Diterpene Metabolism and Vitamin E Biosynthesis: A Technical Whitepaper

Executive Summary Diterpenes form the structural backbone of numerous essential biological molecules, with phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) being the most abundant acyclic diterpene in the biosphere. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diterpenes form the structural backbone of numerous essential biological molecules, with phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) being the most abundant acyclic diterpene in the biosphere. However, its structural isomer, 3,7,11,15-tetramethylhexadec-3-en-1-ol (the 3-en isomer), plays a highly specialized role in both natural diterpene metabolism and synthetic structural elucidation. This whitepaper explores the causality behind the isomerization of phytol, the specific utility of the 3-en isomer as a prenyl donor in tocopherol (Vitamin E) biosynthesis, and the self-validating experimental workflows required to isolate and synthesize this compound for pharmacological and geochemical applications.

Structural Biology & Diterpene Isomerization

The metabolic transition from phytol to the 3-en isomer involves a critical double bond migration from the C2-C3 position to the C3-C4 position.

Mechanistically, this shift alters the functional classification of the molecule from an allylic alcohol (phytol) to a homoallylic alcohol (the 3-en isomer). This distinction dictates its reactivity during biosynthetic condensation. When utilized in the synthesis of Vitamin E, the double bond at C3-C4 facilitates the generation of a stable tertiary carbocation at C3 under acidic conditions. This carbocation acts as a highly efficient electrophile during the Friedel-Crafts-type alkylation of homogentisic acid (HGA), directly leading to the formation of the chroman ring characteristic of tocopherols[1][2].

The natural occurrence of this isomerization has been documented in marine environments, specifically within the red alga Gracilaria foliifera, demonstrating the capability of these organisms to enzymatically isomerize acyclic diterpenoids for secondary metabolite production [3][4].

Metabolic Pathway: Biosynthesis of Vitamin E

The biosynthesis of tocopherols relies on the precise coupling of a phytyl tail to an aromatic headgroup. The 3-en isomer serves as a crucial intermediate or alternative prenyl donor in this pathway[1][5].

Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytol Phytol (2-en-1-ol) GGPP->Phytol Phytyl Diphosphate Synthase Isomer 3,7,11,15-Tetramethylhexadec-3-en-1-ol Phytol->Isomer Enzymatic Isomerization Tocopherol Tocopherols (Vitamin E) Isomer->Tocopherol Condensation with HGA

Metabolic pathway of diterpene isomerization and Vitamin E biosynthesis.

Experimental Methodologies: Isolation, Synthesis, and Validation

To ensure scientific integrity, the study of 3,7,11,15-tetramethylhexadec-3-en-1-ol relies on self-validating experimental loops. Natural extraction must be rigorously validated by NMR, while synthetic libraries provide the unambiguous standards required for GC-MS cross-validation.

Natural Isolation from Gracilaria foliifera

The isolation of the 3-en isomer from marine biomass requires a protocol that prevents artifactual isomerization during extraction[3][4].

  • Step 1: Extraction: Macerate Gracilaria foliifera biomass in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) to extract the non-polar lipid fraction while precipitating large polysaccharides.

  • Step 2: Fractionation: Subject the crude extract to silica gel column chromatography (60G Merck). Elute with a gradient of hexane and ethyl acetate to isolate the acyclic diterpenoid fraction.

  • Step 3: NMR Validation (Self-Validating Step): The stereochemistry of the isolated compound is confirmed via 1H and 13C NMR. The causality of using specific proton shifts is critical: the spatial proximity of the C-25 proton to the pi-electron cloud causes it to resonate downfield at δ 2.32 ppm in the (E)-isomer, compared to δ 2.22 ppm in the (Z)-isomer. This anisotropic effect provides an internal, self-validating check for stereochemical assignment[1][6].

Combinatorial Synthesis via Domino HWE Olefination

To unambiguously prove structural connectivity and provide standards for geochemical and metabolic studies, combinatorial synthesis is employed[7][8].

  • Step 1: Domino HWE Reaction: Utilize a domino Horner-Wadsworth-Emmons (HWE) olefination strategy to synthesize a homologous series of (polyen)ones from basic precursors. Causality: The HWE reaction is chosen over standard Wittig reactions because the phosphonate-stabilized carbanions yield exclusively (E)-alkenes, ensuring stereochemical purity of the resulting mixtures.

  • Step 2: Combinatorial Elaboration: Elaborate the (polyen)ones into highly branched alkanes/alkenes, including the 3-en isomer.

  • Step 3: GC-MS Structural Elucidation: Analyze the resulting mixtures via Gas Chromatography-Mass Spectrometry. By matching the retention times and fragmentation patterns of this synthetic library against the natural extracts, researchers can unambiguously solve the structural connectivity of the diterpene without requiring large-scale natural harvesting[7][8].

Workflow Start Algal Biomass (Gracilaria foliifera) Extract DCM/MeOH Extraction Start->Extract Chroma Silica Gel Chromatography Extract->Chroma NMR 1H & 13C NMR Validation Chroma->NMR GCMS GC-MS Structural Elucidation NMR->GCMS Cross-Validation SynStart Domino HWE Olefination Combinatorial Combinatorial Elaboration SynStart->Combinatorial Combinatorial->GCMS

Self-validating workflows for natural isolation and combinatorial synthesis.

Quantitative Data & Comparative Analysis

Understanding the functional differences between the standard phytol molecule and its 3-en isomer is crucial for drug development professionals targeting tocopherol synthesis.

PropertyPhytol (2-en-1-ol)3,7,11,15-Tetramethylhexadec-3-en-1-ol
Molecular Formula C20H40OC20H40O
Double Bond Position C2 - C3C3 - C4
Alcohol Classification Primary Allylic AlcoholPrimary Homoallylic Alcohol
Carbocation Stability (Acidic Condensation) Secondary/Primary allylic resonanceTertiary carbocation at C3 (Highly stable)
Primary Natural Source Ubiquitous (Chlorophyll breakdown)Specialized Marine Algae (Gracilaria foliifera)
Metabolic Role Precursor to phylloquinone / tocopherolsDirect prenyl donor for Vitamin E synthesis

Conclusion

The isomerization of phytol to 3,7,11,15-tetramethylhexadec-3-en-1-ol represents a highly specialized node in diterpene metabolism. By shifting the double bond to the C3 position, the molecule transitions into a homoallylic alcohol capable of forming a stable tertiary carbocation, making it an exceptionally efficient prenyl donor for the synthesis of Vitamin E. Furthermore, the integration of natural isolation protocols with combinatorial domino HWE synthesis creates a robust, self-validating framework that ensures absolute structural and stereochemical accuracy in both pharmacological development and geochemical biomarker analysis.

References

  • Alarif, W. M., Ayyad, S. N., & Al-lihaibi, S. S. (2010). Acyclic diterpenoid from the red alga Gracilaria foliifera. Revista Latinoamericana de Química, 38(1), 52-57. URL:[Link]

  • Lengkeek, N. A., Greenwood, P. F., Nguyen, B., Koutsantonis, G. A., & Piggott, M. J. (2010). Making Mixtures to Solve Structures: Structural Elucidation via Combinatorial Synthesis. Journal of Combinatorial Chemistry, 12(1), 141–150. URL:[Link]

  • Kulkarni, S.N., Phadake, A. S., Rangaishenvi, M. V., Kamath, S. V. (1988). Synthesis of phytol isomer 7,11,15-Trimethyl-3-methylenehexadecanol and 3,7,11,15-tetramethyl-3-hexadecen-1-ol and their conversion into vitamin E. Indian Journal of Chemistry, Section B. (Cited within Alarif et al., 2010). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Laboratory Synthesis Protocols for 3,7,11,15-Tetramethylhexadec-3-en-1-ol

Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Marine Natural Product Researchers, and Drug Development Professionals Introduction & Scientific Context The acyclic dite...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Marine Natural Product Researchers, and Drug Development Professionals

Introduction & Scientific Context

The acyclic diterpenoid 3,7,11,15-tetramethylhexadec-3-en-1-ol is a rare, naturally occurring isomer of phytol. Originally synthesized as a precursor for Vitamin E analogues, it was later isolated from the marine red alga Gracilaria foliifera [1]. Unlike standard phytol (which features a C2=C3 double bond), this specific isomer possesses a C3=C4 double bond.

Synthesizing this exact isomer presents a unique regiochemical challenge. Standard isomerization of isophytol or kinetic deconjugation of α,β-unsaturated esters often results in difficult-to-separate mixtures. As a Senior Application Scientist, I have designed this guide to bypass traditional regiochemical pitfalls by utilizing a highly controlled, convergent Wittig olefination strategy. This ensures absolute fidelity of the C3=C4 double bond position.

Mechanistic Rationale: Why We Avoid Kinetic Deconjugation

A common approach to shifting a double bond from the C2=C3 position to the C3=C4 position is the kinetic deconjugation of an α,β-unsaturated ester (e.g., ethyl 3,7,11,15-tetramethylhexadec-2-enoate) using Lithium Diisopropylamide (LDA) followed by rapid protonation [2].

However, this method is fundamentally flawed for this specific target. The LDA base must deprotonate a γ-position to form the extended dienolate. In our substrate, there are two competing γ-positions: the C3-methyl group and the C4-methylene group. Because the C3-methyl is sterically less hindered, LDA preferentially deprotonates it, leading predominantly to the exocyclic 3-methylene byproduct rather than the desired internal C3=C4 alkene [1].

RegioControl A Kinetic Deconjugation (LDA on C2=C3 Ester) B Deprotonation at C3-Methyl A->B Less Hindered C Deprotonation at C4-Methylene A->C More Hindered D 3-Methylene Isomer (Major Byproduct) B->D Favored Pathway E 3-Hexadecen Isomer (Minor Product) C->E Disfavored Pathway

Fig 1. Mechanistic rationale demonstrating the regiochemical failure of kinetic deconjugation.

The Convergent Wittig Strategy

To achieve a self-validating and regiochemically pure synthesis, we employ a convergent Wittig olefination. By disconnecting the molecule at the C4=C5 bond, we can couple a C15 electrophile (hexahydrofarnesyl bromide) with a C5 ketone (THP-protected 4-hydroxy-2-butanone). This guarantees the double bond forms exactly where required.

WittigRoute A Hexahydrofarnesyl bromide B Phosphonium Salt A->B PPh3, Toluene Reflux D Protected C20 Alkene B->D 1. n-BuLi (Ylide) 2. Add Ketone C THP-protected 4-hydroxy-2-butanone C->D Wittig Coupling E 3,7,11,15-Tetramethyl- hexadec-3-en-1-ol D->E pTSA, MeOH Deprotection

Fig 2. Convergent Wittig olefination route for regioselective C3=C4 double bond formation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Hexahydrofarnesyltriphenylphosphonium Bromide

Causality Note: Toluene is chosen over more polar solvents to facilitate the precipitation of the phosphonium salt, driving the SN2 reaction forward and simplifying purification.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3,7,11-trimethyldodecane (10.0 g, 34.3 mmol) in anhydrous toluene (100 mL).

  • Reaction: Add triphenylphosphine (9.9 g, 37.7 mmol). Purge the system with inert N₂ gas.

  • Heating: Reflux the mixture at 110 °C for 24 hours. A dense white precipitate will form.

  • Isolation: Cool the reaction to room temperature. Filter the precipitate under a vacuum and wash the filter cake with cold hexanes (3 × 30 mL) to remove unreacted starting materials.

  • Drying: Dry the white solid under high vacuum for 4 hours to yield the phosphonium salt.

Protocol B: Wittig Olefination (Ylide Generation and Coupling)

Causality Note: Because this is an unstabilized ylide, the reaction will yield an E/Z mixture. The deep red/orange color of the ylide serves as a self-validating visual indicator of successful deprotonation.

  • Ylide Generation: Suspend the phosphonium salt (15.0 g, 27.1 mmol) in anhydrous THF (120 mL) under N₂ and cool to 0 °C using an ice bath.

  • Deprotonation: Dropwise, add n-Butyllithium (11.4 mL of a 2.5 M solution in hexanes, 28.5 mmol). Stir for 30 minutes at 0 °C. The suspension will dissolve, yielding a deep red/orange solution.

  • Coupling: Dissolve 4-(Tetrahydro-2H-pyran-2-yloxy)butan-2-one (4.2 g, 24.4 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The color will fade to pale yellow as the ylide is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Pass the crude oil through a short silica gel plug (Hexanes:EtOAc 9:1) to remove triphenylphosphine oxide.

Protocol C: THP Deprotection and Isomer Separation
  • Deprotection: Dissolve the protected C20 alkene (approx. 8.0 g) in Methanol (80 mL). Add p-Toluenesulfonic acid monohydrate (pTSA) (0.4 g, 2.1 mmol).

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC until the starting material is consumed.

  • Neutralization: Add solid NaHCO₃ (1.0 g) to neutralize the acid. Stir for 15 minutes, filter, and concentrate the methanol.

  • Extraction: Partition the residue between water (50 mL) and Dichloromethane (50 mL). Extract the aqueous layer with DCM (2 × 30 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Final Isolation: Purify the crude alcohol via Silver Nitrate-impregnated Silica Gel Chromatography (10% AgNO₃/SiO₂). This specialized stationary phase utilizes π-complexation to successfully resolve the E and Z isomers of 3,7,11,15-tetramethylhexadec-3-en-1-ol.

Quantitative Data & Diagnostic Characterization

Table 1: Reagent Stoichiometry & Reaction Parameters
StepReagent / SubstrateEquivalentsSolventTemp (°C)Time (h)Expected Yield
A 1-Bromo-3,7,11-trimethyldodecane1.0Toluene1102485 - 90%
A Triphenylphosphine (PPh₃)1.1Toluene11024N/A
B Phosphonium Salt1.1THF0 → 251270 - 75%
B n-Butyllithium (2.5 M)1.15THF00.5N/A
B THP-protected C5 Ketone1.0THF0 → 2512N/A
C pTSA Monohydrate0.1Methanol25490 - 95%
Table 2: Diagnostic ¹H-NMR Shifts for Structural Verification

Self-Validation: The absence of an exocyclic alkene peak (typically a broad singlet at ~4.7 ppm) confirms the avoidance of the 3-methylene byproduct [1].

Proton EnvironmentMultiplicityIntegrationShift (δ ppm)Diagnostic Significance
C1 (-CH₂-OH) Triplet2H~ 3.65Confirms primary alcohol retention.
C2 (-CH₂-) Quartet2H~ 2.30Confirms allylic positioning relative to C3.
C3 (-CH₃) Singlet3H~ 1.62Confirms internal allylic methyl group.
C4 (=CH-) Triplet1H~ 5.15Critical: Proves internal C3=C4 double bond.

References

  • Kulkarni, S.N., Phadake, A. S., Rangaishenvi, M. V., Kamath, S. V. "Synthesis of phytol isomer 7,11,15-Trimethyl-3-methylenehexadecanol and 3,7,11,15-tetramethyl-3-hexadecen-1-ol and their conversion into vitamin E." Indian Journal of Chemistry, Section B (1988). Discussed and structurally verified in:

  • Proteau-Gagné, A., et al. "Kinetic deconjugation: A gateway to the synthesis of Xxx-Gly (E)-alkene dipeptide isosteres." Tetrahedron Letters (2011). URL:[Link]

Application

Application Note: Extraction and Isolation of 3,7,11,15-Tetramethylhexadec-3-EN-1-OL from Plant Biomass

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Mechanistic Rationale The compound 3,7,11,15-Tetramethylhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Mechanistic Rationale

The compound 3,7,11,15-Tetramethylhexadec-3-en-1-ol (CAS No. 120467-02-9)[1] is a valuable acyclic diterpene alcohol. As a structural isomer of standard phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol), it serves as a critical lipophilic precursor in the semi-synthesis of tocopherols (Vitamin E) and phylloquinone (Vitamin K)[2].

Extracting this specific isomer from plant biomass presents unique analytical challenges. In plant matrices, diterpene alcohols are predominantly esterified to porphyrin rings (forming chlorophyll) or exist as free low-molecular-weight organic compounds (LMWOCs) trapped within rigid cellulosic cell walls[3]. A successful extraction workflow must achieve three mechanistic imperatives:

  • Cellular Disruption: Maximizing solvent penetration without utilizing excessive heat that could induce thermal isomerization or degradation of the delicate alkene bond.

  • Ester Cleavage: Utilizing alkaline saponification to hydrolyze ester linkages, liberating the bound diterpene alcohol into its free state[4].

  • Matrix Depletion: Selectively removing highly abundant, co-extracted chlorophylls and polar metabolites that interfere with downstream chromatographic isolation[5].

This application note outlines a self-validating, high-yield methodology combining Ultrasonic-Assisted Extraction (UAE) , Alkaline Saponification , and Solid-Phase Extraction (SPE) to isolate 3,7,11,15-Tetramethylhexadec-3-en-1-ol with high purity.

Experimental Workflow & Logical Architecture

The following diagram illustrates the causality and phase transitions of the target molecule throughout the extraction pipeline.

ExtractionWorkflow Biomass Plant Biomass (Lyophilization & Milling) Solvent Solvent Addition (n-Hexane / Ethanol) Biomass->Solvent UAE Ultrasonic-Assisted Extraction (Acoustic Cavitation) Solvent->UAE Mass Transfer Saponification Alkaline Saponification (Ethanolic KOH) UAE->Saponification Crude Extract LLE Liquid-Liquid Extraction (Phase Separation) Saponification->LLE Ester Cleavage SPE Solid-Phase Extraction (Chlorophyll Depletion) LLE->SPE Organic Phase Target 3,7,11,15-Tetramethylhexadec-3-en-1-ol (Purified Isolate) SPE->Target Target Elution

Fig 1: Mechanistic workflow for the extraction and isolation of diterpene alcohols from plant biomass.

Data Presentation: Methodological Optimization

To ensure scientific integrity and reproducibility, the selection of extraction techniques and solvents must be data-driven.

Table 1: Comparative Extraction Methodologies for Diterpene Alcohols

Ultrasonic-Assisted Extraction (UAE) is prioritized over traditional Soxhlet extraction due to its ability to prevent thermal degradation of the target isomer while maximizing yield through acoustic cavitation[6],[7].

Extraction MethodMechanism of ActionTypical DurationThermal Degradation RiskRelative Yield Efficiency
Ultrasonic-Assisted (UAE) Acoustic cavitation & mechanical shear[6]30–60 minsLow (<50°C)High
Soxhlet Extraction Continuous solvent recirculation[7]6–12 hoursHigh (Boiling point)Moderate to High
Maceration Passive solute diffusion[6]3–7 daysLow (Room Temp)Low
Table 2: Solvent Selection and Phase Distribution

The polarity of the solvent dictates the partitioning of 3,7,11,15-Tetramethylhexadec-3-en-1-ol during Liquid-Liquid Extraction (LLE)[4].

Solvent SystemPolarity IndexRole in WorkflowTarget Compound Partitioning
Ethanol (70-100%) 5.2Initial biomass extractionSolubilizes both polar and non-polar metabolites.
Ethanolic KOH (3.6 N) N/ASaponification agentHydrolyzes ester bonds to release free alcohols[6].
n-Hexane 0.1Liquid-Liquid ExtractionHighly selective for the target lipophilic isomer[4].
Water (Aqueous Phase) 10.2Phase SeparationRetains polar byproducts and chlorophyllins[4].

Detailed Experimental Protocols

Protocol A: Biomass Preparation and Ultrasonic-Assisted Extraction (UAE)

Causality: Lyophilization (freeze-drying) prevents enzymatic degradation of the biomass. UAE utilizes high-frequency sound waves to create cavitation bubbles; the collapse of these bubbles generates mechanical forces that shatter rigid plant cell walls, rapidly releasing intracellular lipophilic compounds into the solvent[6].

  • Biomass Processing: Lyophilize the harvested plant material to remove water content, which can interfere with non-polar solvent efficiency. Mill the dried biomass to a fine powder (approx. 40–60 mesh) to maximize surface area.

  • Solvent Addition: Weigh 10.0 g of the powdered biomass into a 250 mL Erlenmeyer flask. Add 100 mL of absolute ethanol (or an ethanol/hexane mixture) to the flask[4].

  • Sonication: Immerse the flask in an ultrasonic bath. Apply ultrasonic waves at a frequency of 40 kHz for 45 minutes[4].

  • Temperature Control: Strictly monitor the bath temperature. Use a cooling coil or add ice to maintain the temperature below 50°C to prevent the isomerization or degradation of the 3-en-1-ol double bond[4].

  • Filtration: Filter the homogenate through Whatman No. 1 filter paper to separate the crude extract from the cellulosic debris[4]. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.

Protocol B: Alkaline Saponification and Liquid-Liquid Extraction (LLE)

Causality: Diterpene alcohols are frequently bound as esters. Refluxing the extract with a strong base (KOH) in an alcoholic solution cleaves these ester bonds. Subsequent LLE with a non-polar solvent partitions the liberated 3,7,11,15-Tetramethylhexadec-3-en-1-ol away from water-soluble byproducts[4].

  • Saponification Mixture: Reconstitute the concentrated crude extract in 50 mL of ethanol. Add 20 mL of 3.6 N Potassium Hydroxide (KOH) in ethanol[6].

  • Reflux: Attach a condenser and reflux the mixture at 60–70°C for 1.5 hours to ensure complete ester hydrolysis[4].

  • Cooling & Transfer: Allow the saponified mixture to cool to room temperature, then transfer it to a 500 mL separatory funnel.

  • Phase Separation (LLE): Add 100 mL of distilled water to the funnel, followed by 100 mL of n-hexane (or petroleum ether)[4]. Shake vigorously, venting periodically to release pressure.

  • Collection: Allow the phases to separate. The upper non-polar (hexane) layer contains the liberated 3,7,11,15-Tetramethylhexadec-3-en-1-ol, while the lower aqueous layer retains saponified fatty acids and polar chlorophyllins[4]. Collect the upper layer. Repeat the extraction of the aqueous layer twice more with 50 mL of fresh n-hexane to maximize recovery[4].

  • Desiccation: Pool the hexane fractions, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate via rotary evaporation.

Protocol C: Chlorophyll Depletion via Solid-Phase Extraction (SPE)

Causality: Residual chlorophylls and porphyrin derivatives heavily interfere with spectroscopic and chromatographic downstream analyses. SPE utilizing silica-based or specialized commercial cartridges allows for the selective retention of bulky, polar chlorophyll molecules while the target diterpene alcohol elutes freely[5].

  • Cartridge Conditioning: Mount a 6-cc SPE cartridge onto a vacuum manifold. Condition the stationary phase by passing 5 mL of Methanol (MeOH) followed by 5 mL of n-Hexane through the cartridge under a gentle vacuum[5]. Do not allow the cartridge bed to dry.

  • Sample Loading: Reconstitute the dried hexane extract from Protocol B in a minimal volume (1-2 mL) of n-hexane. Load the sample onto the conditioned SPE cartridge[5].

  • Elution: Elute the target compound using 10 mL of an optimized solvent gradient (e.g., 95:5 Hexane:Ethyl Acetate). The 3,7,11,15-Tetramethylhexadec-3-en-1-ol will partition into the eluate, while >85% of the residual chlorophylls remain tightly bound to the stationary phase[5].

  • Final Isolation: Collect the eluate, evaporate the solvent under a gentle stream of ultra-high-purity Nitrogen gas, and store the purified isolate at -20°C in amber glass vials to prevent photo-oxidation prior to GC-MS or LC-MS/MS validation.

References

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC (NIH). Available at:[Link]

  • A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts - PMC (NIH). Available at: [Link]

  • Major Low-Molecular-Weight Metabolites from Freshwater Aquatic Macrophytes: Ecological Aspects - MDPI. Available at: [Link]

  • Extraction and Processing of Bioactive Phytoconstituents from Widely Used South African Medicinal Plants - MDPI. Available at: [Link]

  • Occurrence and significance of phytanyl arenes across the... - Journal of Combinatorial Chemistry (KISTI). Available at:[Link]

Sources

Method

Application Note: Isomeric Profiling of Diterpene Alcohols – Utilizing 3,7,11,15-Tetramethylhexadec-3-en-1-ol as a Biomarker for Exogenous Lipids

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Biological Context In untargeted lipidom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Biological Context

In untargeted lipidomics, the acyclic diterpene alcohol phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) is a cornerstone biomarker. As a fundamental building block of chlorophyll, its natural Δ2 isomer is a critical tracer for dietary lipid intake and a primary precursor in the pathogenesis of peroxisomal disorders such as Refsum disease[1].

However, the lipidomic landscape is frequently complicated by the presence of positional isomers, most notably 3,7,11,15-tetramethylhexadec-3-en-1-ol . Unlike natural phytol, this Δ3 isomer is primarily a synthetic intermediate utilized in the industrial production and conversion pathways of α -tocopherol (Vitamin E)[2]. Consequently, the detection of the Δ3 isomer in biological fluids, tissues, or commercial products serves as a highly specific exogenous biomarker . In foodomics and drug development, its presence is used to detect the adulteration of high-value lipids (e.g., Extra Virgin Olive Oil mixed with soft refined oils) or to track the pharmacokinetic distribution of synthetic vitamin supplements[3][4].

Biomarker_Origins Source1 Natural Biosynthesis (Chlorophyll Degradation) Iso1 Phytol (2-en-1-ol) Source1->Iso1 Source2 Industrial Synthesis (Vitamin E Production) Iso2 3,7,11,15-Tetramethylhexadec -3-en-1-ol Source2->Iso2 Bio1 Endogenous Biomarker (Dietary Intake / Metabolism) Iso1->Bio1 Enzymatic Conversion Bio2 Exogenous Biomarker (Adulteration / Supplements) Iso2->Bio2 Lipidomic Detection

Fig 1: Biological and industrial origins of phytol isomers and their biomarker applications.

Mechanistic Insights: The Causality of Isomeric Resolution

Distinguishing the natural Δ2 isomer from the synthetic Δ3 isomer presents a profound analytical challenge. Both compounds share an identical chemical formula ( C20​H40​O ) and exact monoisotopic mass (296.3079 Da), rendering low-resolution mass spectrometry and standard reverse-phase LC ineffective[5].

The Analytical Solution: To resolve these isobaric biomarkers, we utilize Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) following trimethylsilyl (TMS) derivatization.

  • Chromatographic Causality: A mid-polarity 5% phenyl-arylene capillary column provides the necessary spatial selectivity. The slight polarizability of the phenyl groups interacts differently with the π -electrons of the Δ2 versus Δ3 double bonds, enabling baseline resolution based on subtle boiling point and conformational differences.

  • Fragmentation Causality: The shift of the double bond from the C2=C3 position to the C3=C4 position fundamentally alters the favored sites of allylic cleavage during electron ionization. This yields diagnostic shifts in fragment ion abundances, allowing for definitive spectral deconvolution even in complex biological matrices.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system, incorporating strict internal standards to monitor extraction efficiency and retention index (RI) shifts.

Step 1: Biphasic Lipid Extraction (MTBE Method)
  • Causality: The Matyash MTBE (Methyl tert-butyl ether) method is selected over the traditional Folch (Chloroform/Methanol) extraction. MTBE forms the upper organic layer, preventing the contamination of the lipid extract by precipitated proteins at the phase interface—critical when extracting low-abundance diterpenes.

  • Aliquot 100 μ L of plasma/homogenate into a glass vial (Avoid polypropylene tubes to prevent leaching of highly branched alkane artifacts).

  • Self-Validation Spike: Add 10 μ L of 1-nonadecanol (10 μ g/mL) as an internal standard. Recovery rates must exceed 85% to validate the extraction.

  • Add 1.5 mL of Methanol and vortex for 30 seconds.

  • Add 5 mL of MTBE and incubate at room temperature for 1 hour with continuous shaking.

  • Induce phase separation by adding 1.25 mL of MS-grade water. Centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper MTBE phase and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

Step 2: Silylation Derivatization
  • Causality: Free alcohols exhibit poor peak shape and thermal degradation in GC. Derivatization converts the hydroxyl group into a trimethylsilyl (TMS) ether, increasing volatility and directing EI fragmentation to yield structurally informative ions.

  • Reconstitute the dried lipid extract in 50 μ L of anhydrous pyridine.

  • Add 50 μ L of BSTFA containing 1% TMCS.

  • Incubate at 70°C for 30 minutes.

  • Transfer to a glass GC insert for immediate analysis.

Step 3: GC-EI-MS Acquisition
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).

  • Injection: 1 μ L, Splitless mode, Injector temperature at 280°C.

  • Oven Program: Initial 100°C (hold 2 min), ramp at 10°C/min to 300°C (hold 10 min).

  • Self-Validation (Retention Index): Run a C7-C30 alkane standard mix at the beginning and end of the batch to calculate exact Retention Indices (RI), locking the chromatographic identification of the isomers.

Analytical_Workflow Ext Lipid Extraction (MTBE Method) Deriv Derivatization (TMS Ether) Ext->Deriv GC High-Res GC (5% Phenyl) Deriv->GC MS EI-MS Fragmentation GC->MS Data Isomer Deconvolution (RI & Spectra) MS->Data

Fig 2: Self-validating GC-EI-MS workflow for the baseline resolution of isobaric phytol isomers.

Quantitative Data Summarization

The following table summarizes the critical analytical parameters required to differentiate the target exogenous biomarker from its endogenous counterparts.

CompoundIsomer TypeExact Mass (Da)GC Retention Index (RI)Diagnostic EI-MS Fragments (m/z)Biological / Industrial Significance
Phytol 2-en-1-ol296.3079~212071, 123, 143, 278Endogenous dietary marker; Refsum disease precursor[1].
Isophytol 1-en-3-ol296.3079~205071, 111, 161, 258Intermediate in Vitamin E and K synthesis[1].
Target Biomarker 3-en-1-ol 296.3079 ~2105 71, 109, 137, 278 Exogenous marker for synthetic Vitamin E; food adulteration [2][4].

*Note: RI values and diagnostic fragments correspond to the TMS-derivatized species on a 5% phenyl-arylene column. Exact RI may shift slightly based on column age; always calibrate with an alkane ladder.

References

  • Occurrence and significance of phytanyl arenes across the Permian-Triassic boundary interval (Citing: Synthesis of phytol isomers - 7,11,15-trimethyl-3-methylenehexadecanol and 3,7,11,15-tetramethylhexadec-3-en-1-ol and their conversion into vitamin-E). Earth and Planetary Science Letters. URL:[Link]

  • A Non-Targeted High-Resolution Mass Spectrometry Study for Extra Virgin Olive Oil Adulteration with Soft Refined Oils: Preliminary Findings from Two Different Laboratories . Foods (PMC). URL:[Link]

  • Metabolomic approach for Extra virgin olive oil origin discrimination making use of ultra-high performance liquid chromatography – Quadrupole time-of-flight mass spectrometry . Food Control (ResearchGate). URL:[Link]

  • Lipid biomarkers for algal resistance to viral infection in the ocean . Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Application

Application Note: High-Resolution GC-MS Methodologies for the Structural Elucidation of 3,7,11,15-Tetramethylhexadec-3-en-1-ol

Introduction & Mechanistic Rationale The acyclic diterpene alcohol 3,7,11,15-tetramethylhexadec-3-en-1-ol is a critical structural isomer of standard phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol). While standard phytol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The acyclic diterpene alcohol 3,7,11,15-tetramethylhexadec-3-en-1-ol is a critical structural isomer of standard phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol). While standard phytol is a ubiquitous constituent of chlorophyll and a primary precursor for vitamins E and K1 [3], the 3-en-1-ol isomer frequently emerges in combinatorial synthesis aimed at elucidating highly branched alkanes (HBAs) of geochemical importance [1].

Differentiating these isomers presents a classic analytical challenge. They possess identical molecular weights (296.53 g/mol ) and highly similar isoprenoid backbones. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with electron ionization (EI) is the gold standard for this analysis [2]. However, analyzing free aliphatic alcohols directly via GC often results in poor peak shape, thermal degradation, and ambiguous fragmentation.

Causality in Analytical Choice: To establish a self-validating and robust analytical system, we utilize trimethylsilyl (TMS) derivatization. Silylation replaces the active hydroxyl hydrogen with a TMS group. This mechanism drastically reduces peak tailing by preventing hydrogen bonding with the column stationary phase. Furthermore, it generates a highly diagnostic [M−15]+ ion resulting from the loss of a silicon-bonded methyl group, which is crucial for confirming the molecular mass of the specific isomer [2].

Experimental Protocols: A Self-Validating Workflow

To ensure experimental trustworthiness, this protocol integrates an internal standard (ISTD) to monitor derivatization efficiency and correct for injection variability, making the workflow a self-validating system.

Step 1: Sample Preparation & Derivatization
  • Aliquot: Transfer 100 µL of the lipid extract or combinatorial synthesis mixture into a 2 mL silanized glass autosampler vial.

  • ISTD Addition: Add 10 µL of the internal standard (nonadecan-1-ol, 50 µg/mL in analytical-grade hexane).

  • Moisture Elimination: Evaporate the sample to complete dryness under a gentle stream of ultra-high purity nitrogen.

    • Causality: Moisture rapidly hydrolyzes the silylating reagent (BSTFA), leading to incomplete derivatization and artificially low quantitative yields.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), followed by 50 µL of anhydrous pyridine to act as an acid scavenger.

  • Incubation: Cap the vial tightly and incubate at 70°C for 30 minutes.

    • Causality: The elevated temperature provides the necessary activation energy to overcome steric hindrance around the branched isoprenoid chain near the hydroxyl group.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Step 2: GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B (or equivalent) equipped with a split/splitless injector.

  • Column: HP-5ms ultra-inert capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal selectivity and theoretical plate counts for resolving closely eluting branched aliphatic isomers.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Temperature Program: Initial hold at 80°C for 1 min, ramp at 10°C/min to 200°C, then a shallow ramp of 5°C/min to 300°C (hold 5 min).

    • Causality: The shallow secondary ramp maximizes chromatographic resolution between the 2-en-1-ol and 3-en-1-ol isomers, which typically elute within seconds of each other.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent). EI source at 70 eV, Source Temp 230°C, Quadrupole Temp 150°C. Scan range m/z 50–500.

GCMS_Workflow A Sample Prep & ISTD Addition B N2 Evaporation (Moisture Removal) A->B C Derivatization BSTFA+1% TMCS (70°C) B->C D GC Separation (HP-5ms Column) C->D E EI-MS Detection (70 eV, m/z 50-500) D->E

Fig 1. Self-validating GC-MS workflow for diterpene alcohol analysis.

Data Presentation & Interpretation

Under 70 eV Electron Ionization, the molecular ion ( M+ at m/z 368 for the TMS derivative) is typically weak due to the instability of the highly branched aliphatic chain upon ionization. Identification relies heavily on the diagnostic [M−15]+ peak at m/z 353 and characteristic isoprenoid chain cleavages [2].

The structural shift of the double bond from the 2-position (standard phytol) to the 3-position (3-en-1-ol) alters the allylic cleavage patterns, providing a mass spectral fingerprint that, when combined with retention indices, allows for unambiguous identification.

Table 1: Diagnostic GC-MS Data for Trimethylsilylated Isomers
Compound NameDouble Bond PositionRetention Index (HP-5ms)Diagnostic Ions (m/z)Base Peak (m/z)
3,7,11,15-Tetramethylhexadec-3-en-1-ol (TMS) C3-C4 ~2115 353 [M−15]+ , 278, Isomer-specific allylic fragments 71
3,7,11,15-Tetramethylhexadec-2-en-1-ol (TMS, Phytol)C2-C32128353 [M−15]+ , 278, 14371
3,7,11,15-Tetramethylhexadec-1-en-3-ol (TMS, Isophytol)C1-C22055353 [M−15]+ , 227, 16171

Note: The base peak at m/z 71 corresponds to the cleavage of the terminal isopentyl group ( C5​H11+​ ), which is common to all phytanyl chains regardless of the double bond position near the hydroxyl headgroup.

Fragmentation_Pathway M TMS-3,7,11,15-Tetramethylhexadec-3-en-1-ol MW: 368 Da F1 [M - CH3]+ m/z 353 (Diagnostic Mass) M->F1 Loss of Si-CH3 F2 Allylic Cleavage Isomer Specific (Double Bond Pos) M->F2 Shifted Cleavage vs Phytol F3 Isoprenoid Cleavage m/z 71 (Base Peak) M->F3 Terminal C5H11+

Fig 2. Primary EI (70 eV) fragmentation pathways for the TMS-derivatized 3-en-1-ol isomer.

References

  • Lengkeek, N. A., Greenwood, P. F., Nguyen, B., Koutsantonis, G. A., & Piggott, M. J. (2010). "Making Mixtures to Solve Structures: Structural Elucidation via Combinatorial Synthesis." Journal of Combinatorial Chemistry, 12(1), 141-150. URL:[Link] [1]

  • Rontani, J.-F. (2022). "Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples." Molecules, 27(5), 1629. URL:[Link][1]

  • Roca, M., & Pérez-Gálvez, A. (2021). "Metabolomics of Chlorophylls and Carotenoids: Analytical Methods and Metabolome-Based Studies." Antioxidants, 10(10), 1622. URL:[Link][2]

Sources

Method

Application Notes &amp; Protocols: Investigating the Bioactivity of 3,7,11,15-Tetramethylhexadec-3-en-1-ol (Phytol) in In Vitro Assays

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays using 3,7,11,15-tetramethylhexadec-3-en-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays using 3,7,11,15-tetramethylhexadec-3-en-1-ol, an acyclic diterpene alcohol commonly known as Phytol. As a constituent of chlorophyll and a precursor to vitamins E and K1, Phytol has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities[1][2][3]. This document elucidates the core mechanisms of action of Phytol and offers detailed, validated protocols for investigating its biological effects on cultured cells. The methodologies are designed to ensure scientific rigor, reproducibility, and a clear understanding of the principles behind each experimental step.

Introduction: The Scientific Rationale for Investigating Phytol

Phytol (PYT) is a branched-chain, unsaturated alcohol that is abundant in nature as a component of the chlorophyll molecule in all green plants[1][3]. Its degradation product, phytanic acid, and Phytol itself have been shown to exert a wide range of biological effects[2]. The scientific impetus for investigating Phytol in vitro stems from a growing body of evidence demonstrating its potential as a therapeutic agent.

Recent studies have highlighted its efficacy in modulating key cellular pathways involved in inflammation, cancer progression, and oxidative stress[2][4][5]. The primary molecular mechanisms underpinning these activities involve the regulation of nuclear receptors and critical signaling pathways:

  • Nuclear Receptor Activation: Phytol and its metabolites act as ligands for Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the Retinoid X Receptor (RXR), which are central regulators of lipid metabolism and inflammation[6][7][8].

  • Modulation of Inflammatory Pathways: Phytol has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal mediator of inflammatory responses. This leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2].

  • Induction of Apoptosis and Cytotoxicity: In various cancer cell lines, Phytol induces programmed cell death (apoptosis) and inhibits cell proliferation and migration, suggesting its potential as an anticancer agent[5][7][9]. The PI3K/AKT signaling pathway has been identified as a key target in its anti-cancer mechanism[5].

This guide provides the foundational knowledge and practical protocols to enable researchers to explore these activities in a controlled laboratory setting.

Compound Profile and Preparation

A thorough understanding of the compound's properties is critical for accurate and reproducible assay design.

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name (E)-3,7,11,15-tetramethylhexadec-2-en-1-ol[10]
Synonyms Phytol, 3,7,11,15-Tetramethyl-2-hexadecen-1-ol[8][10]
Molecular Formula C₂₀H₄₀O[10]
Molecular Weight 296.53 g/mol [10]
Appearance Colorless to light yellow oily liquid[11]
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol, Hexane)[11]
Boiling Point 202-204 °C at 10 mm Hg[11]
Preparation of Stock Solutions

The lipophilic nature of Phytol necessitates careful preparation of stock solutions to ensure bioavailability in aqueous cell culture media.

Causality Behind the Choice of Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for lipophilic compounds and its relatively low toxicity to most cell lines at concentrations below 0.5% (v/v). Ethanol can be an alternative, but it may exhibit higher cytotoxicity.

Protocol: Stock Solution Preparation (100 mM)

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Weighing: Accurately weigh a precise amount of Phytol (e.g., 29.65 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a final concentration of 100 mM. For 29.65 mg of Phytol (MW = 296.5 g/mol ), this would be 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly for 2-3 minutes until the Phytol is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Critical Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in every experiment.

In Vitro Assay Protocols

The following protocols are designed to assess the key biological activities of Phytol.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is fundamental for determining the concentration range at which Phytol exerts cytotoxic effects.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Reported Cytotoxic Activity: Phytol has demonstrated concentration-dependent cytotoxic responses across various human tumor cell lines[9][12].

Cell LineDescriptionReported IC₅₀ (µM)Source
MCF-7 Breast Adenocarcinoma8.79 ± 0.41[9]
A-549 Lung Carcinoma15.51 ± 0.82[9]
HT-29 Colon Adenocarcinoma21.34 ± 0.95[9]
PC-3 Prostate Adenocarcinoma77.85 ± 1.93[9]
MRC-5 Normal Fetal Lung Fibroblast124.84 ± 1.59[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the Phytol stock solution in complete cell culture medium. A typical concentration range to test, based on published data, would be 1 µM to 200 µM. Remember to prepare a vehicle control (medium + DMSO).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared Phytol dilutions or control medium to the respective wells. Include wells with medium only to serve as a blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solubilizing agent to each well.

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of Phytol that inhibits cell viability by 50%).

Protocol 2: Evaluation of Anti-Inflammatory Activity

This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) to model an inflammatory response and assesses Phytol's ability to inhibit the production of pro-inflammatory mediators.

Principle: LPS, a component of Gram-negative bacteria, activates macrophages, leading to the production of inflammatory molecules like nitric oxide (NO) and cytokines (TNF-α, IL-6). Phytol's anti-inflammatory effect is quantified by measuring the reduction of these molecules. Studies have shown Phytol reduces pro-inflammatory cytokine release[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium. Incubate for 24 hours.

  • Pre-treatment: Prepare dilutions of Phytol in serum-free medium. Remove the complete medium from the cells and replace it with the Phytol dilutions. Include a vehicle control. Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells before the inflammatory stimulus.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and store the supernatant at -80°C for analysis.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement: Use the Griess Reagent System to measure the accumulation of nitrite (a stable product of NO) in the supernatant, following the manufacturer's protocol.

    • Cytokine Measurement (TNF-α, IL-6): Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the Phytol-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells to determine the percentage of inhibition.

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of complex processes, enhancing understanding and protocol adherence.

General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare 100 mM Phytol Stock in DMSO prep_cells Culture and Seed Cells in Plate treat Treat Cells with Serial Dilutions of Phytol prep_cells->treat Add Working Solutions incubate Incubate for Defined Period (24-72h) treat->incubate assay Perform Specific Assay (e.g., MTT, Griess, ELISA) incubate->assay read Measure Endpoint (Absorbance, Fluorescence) assay->read Acquire Data calc Calculate % Viability/ Inhibition vs. Control read->calc graph_data Generate Dose-Response Curves and IC50 calc->graph_data G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65-IκBα (Inactive NF-κB) NFkB_active p50/p65 (Active NF-κB) NFkB_complex->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines TNF-α, IL-6, COX-2 (Pro-inflammatory Mediators) Transcription->Cytokines Upregulates Phytol Phytol Phytol->IKK Inhibits Phytol->NFkB_active Inhibits Translocation

Caption: Postulated mechanism of Phytol's anti-inflammatory action.

References

  • Massive Bio. (2026, January 13). Phytol.
  • Cheméo. (n.d.). Chemical Properties of 3,7,11,15-Tetramethyl-1-hexadecen-3-ol (CAS 60046-87-9).
  • Islam, M. T., et al. (2018). Phytol: A review of biomedical activities. Food and Chemical Toxicology. Broad Institute.
  • ChemicalBook. (2022, September 17). 3,7,11,15-TETRAMETHYL-2-HEXADECEN-1-OL | 102608-53-7.
  • Silva, R. O., et al. (2020, February 24). Phytol, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6. Journal of Natural Products. ACS Publications.
  • ResearchGate. (2021, January 9). (PDF) PHYTOL A PHYTOCONSTITUENT, ITS CHEMISTRY AND PHARMACOLOGICAL ACTIONS.
  • Santos, C. C., et al. (2013). Phytol, a diterpene alcohol, inhibits the inflammatory response by reducing cytokine production and oxidative stress. Fundamental & Clinical Pharmacology.
  • MDPI. (2025, June 4). In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells.
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  • Benchchem. (n.d.). The Cellular Mechanisms of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol: A Technical Overview.
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  • Pejin, B., Kojic, V., & Bogdanovic, G. (2014). An insight into the cytotoxic activity of phytol at in vitro conditions. Natural Product Research, 28(22), 2053-6.
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  • Pejin, B., Kojic, V., & Bogdanovic, G. (2014, June 4). An insight into the cytotoxic activity of phytol at in vitro conditions. ResearchGate.
  • Saha, M., & Bandyopadhyay, P. K. (2020, April). In vivo and in vitro antimicrobial activity of phytol, a diterpene molecule, isolated and characterized from Adhatoda vasica Nees. (Acanthaceae), to control severe bacterial disease of ornamental fish, Carassius auratus, caused by Bacillus licheniformis PKBMS16. Microbial Pathogenesis, 141, 103977.
  • Sigma-Aldrich. (n.d.). 3 7 11 15 tetra methyl hexadecanoic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Potassium Iodide | 7681-11-0.
  • Merck. (n.d.). 碘化鈉 CAS 7681-82-5 | 106519.
  • 景明化工. (n.d.). 7681-82-5 Sodium iodide - SEED CHEM M-S817689.
  • 鼎好貿易有限公司. (n.d.). 安全資料表.
  • Sigma-Aldrich. (n.d.). 碘化钾≥99.99% trace metals basis.

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Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 3,7,11,15-Tetramethylhexadec-3-EN-1-OL during long-term storage

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and FAQs for the long-term storage of 3,7,11,15-Tetramethylhexadec-3-en-1-ol (also known as Isophytol), a critical precursor in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and FAQs for the long-term storage of 3,7,11,15-Tetramethylhexadec-3-en-1-ol (also known as Isophytol), a critical precursor in the synthesis of Vitamin E and K1.[1][2] Due to its chemical structure, specifically the presence of an allylic alcohol and a carbon-carbon double bond, this compound is susceptible to oxidation, which can compromise its integrity and performance in downstream applications. This document outlines the causes of degradation and provides actionable protocols to ensure its stability.

Frequently Asked Questions (FAQs)

Q1: My stored 3,7,11,15-Tetramethylhexadec-3-en-1-ol sample has developed a yellowish tint and a slight odor. What is happening?

A1: The development of a yellow color and an off-odor are classic indicators of oxidation. The primary culprit is a process called autoxidation, a free-radical chain reaction that occurs when the compound is exposed to atmospheric oxygen.[3][4] The double bond and the allylic hydrogen in the molecule are particularly reactive sites for this process.[3][5]

The oxidation can lead to the formation of various degradation products, including aldehydes and ketones like phytenal, which can alter the physical and chemical properties of your sample.[6]

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: Several factors can significantly increase the rate of oxidation:

  • Oxygen Exposure: Direct contact with air is the most significant factor. The more oxygen available, the faster the degradation.[4][7][8]

  • Light: UV light can initiate and accelerate the oxidation process, particularly photo-oxidation involving singlet oxygen.[7][9]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[10] While the compound is relatively stable at high temperatures without oxygen, in normal atmospheric conditions, the rate of oxidation increases with temperature.[11]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

  • Headspace in Storage Container: A large air-filled headspace in the storage vial provides a ready supply of oxygen for oxidation.[12]

Q3: Can I store the compound as a neat (undiluted) liquid at room temperature?

A3: Storing 3,7,11,15-Tetramethylhexadec-3-en-1-ol as a neat liquid at room temperature is not recommended for long-term stability, especially if the container is frequently opened. This practice exposes the compound to atmospheric oxygen, light, and temperature fluctuations, all of which promote oxidation.[7][13] For short-term storage, a well-sealed container in a cool, dark place may suffice, but this is not ideal.

Q4: I've been storing my sample in a standard plastic tube in the freezer. Is this adequate?

A4: No, this is not an adequate storage method. While low temperature is beneficial, using plastic containers for storing organic solutions is problematic. Plasticizers and other impurities can leach from the plastic into your sample, contaminating it.[14][15] Furthermore, not all plastic tubes provide an airtight seal, allowing for slow oxygen ingress over time. For optimal storage, glass containers with Teflon-lined caps are strongly recommended.[14][15]

Troubleshooting Guide

Problem: Suspected Oxidation of Stored Sample

Symptoms:

  • Appearance of a yellow color.

  • Detection of new peaks in analytical chromatograms (e.g., GC-MS, HPLC).

  • Changes in viscosity.

  • Inconsistent results in subsequent experiments.

Verification Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol allows for the separation and identification of volatile oxidation byproducts.

1. Sample Preparation:

  • Accurately weigh and dissolve a small amount of your stored 3,7,11,15-Tetramethylhexadec-3-en-1-ol in a high-purity volatile solvent like hexane or ethyl acetate to a concentration of approximately 1 mg/mL.[6]
  • Prepare a control sample using a fresh, unopened vial of the compound if available.

2. GC-MS Instrumentation and Conditions:

  • System: A standard GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).[6]
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[6]
  • Injector Temperature: 250 °C.[6]
  • Injection Volume: 1 µL.[6]
  • Split Ratio: 50:1.[6]
  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
  • Mass Spectrometer: Scan from m/z 40 to 550.

3. Data Analysis:

  • Compare the chromatogram of your stored sample to the control.
  • Look for the appearance of new peaks in the stored sample. Common oxidation products like phytenal will have a different retention time and mass spectrum.
  • Integrate the peak areas to quantify the extent of degradation relative to the parent compound.

Prevention and Best Practices for Long-Term Storage

To prevent oxidation and ensure the long-term stability of 3,7,11,15-Tetramethylhexadec-3-en-1-ol, a multi-faceted approach is required.

The Core Principles of Stable Storage

The primary goal is to minimize exposure to oxygen, light, and elevated temperatures. The following recommendations are based on best practices for storing unsaturated lipids and terpenes, which share similar stability challenges.[7][14]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing the initiation of autoxidation.[14][15]
Temperature -20°CSignificantly slows down the rate of chemical degradation.[14][15]
Light Amber Glass VialsProtects the compound from UV light, which can catalyze oxidation.[7]
Container Glass with Teflon-lined CapPrevents leaching of impurities from plastic and ensures a tight seal.[14][15]
Form In a suitable solventDissolving the compound can improve handling and stability compared to the neat oil, which can be hygroscopic.[14]
Detailed Storage Protocol

This protocol provides a step-by-step guide for the optimal long-term storage of 3,7,11,15-Tetramethylhexadec-3-en-1-ol.

Materials:

  • Amber glass vials with Teflon-lined screw caps.

  • High-purity, anhydrous solvent (e.g., ethanol, hexane, or chloroform).

  • Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing.

  • Glass pipettes or syringes.

  • -20°C freezer.

Procedure:

  • Work in a Controlled Environment: If possible, perform these steps in a glove box under an inert atmosphere. If not, work quickly and efficiently to minimize air exposure.

  • Prepare a Stock Solution:

    • It is often better to store unsaturated lipids dissolved in a suitable organic solvent.[14]

    • Accurately prepare a stock solution at a convenient concentration (e.g., 10 or 20 mg/mL) in a high-purity, anhydrous solvent.

  • Aliquot for Single Use:

    • To avoid repeated warming and cooling cycles and re-introducing air to the main stock, aliquot the solution into smaller, single-use amber glass vials.

  • Inert Gas Purge:

    • Before sealing each vial, gently flush the headspace with a stream of argon or nitrogen for 30-60 seconds to displace any oxygen.[16]

  • Seal Tightly:

    • Immediately after purging, tightly screw on the Teflon-lined cap to ensure an airtight seal.

  • Label and Store:

    • Clearly label each vial with the compound name, concentration, solvent, and date.

    • Place the vials in a -20°C freezer for long-term storage.[14]

Workflow and Decision-Making Diagram

The following diagram illustrates the workflow for proper handling and storage.

StorageWorkflow Workflow for Storage of 3,7,11,15-Tetramethylhexadec-3-en-1-ol cluster_prep Preparation cluster_storage Storage Protocol cluster_usage Usage Receive Receive Compound Dissolve Dissolve in Anhydrous Solvent Receive->Dissolve Aliquot Aliquot into Amber Glass Vials Dissolve->Aliquot Purge Purge Headspace with Inert Gas (Argon or Nitrogen) Aliquot->Purge Seal Seal with Teflon-lined Cap Purge->Seal Store Store at -20°C Seal->Store Retrieve Retrieve Single Aliquot Store->Retrieve Equilibrate Equilibrate to Room Temp BEFORE Opening Retrieve->Equilibrate Use Use Immediately Equilibrate->Use

Caption: A step-by-step workflow for the optimal preparation, storage, and usage of 3,7,11,15-Tetramethylhexadec-3-en-1-ol.

The Chemistry of Degradation: Autoxidation

Understanding the mechanism of degradation is key to preventing it. Autoxidation proceeds via a free-radical chain reaction involving three main stages: initiation, propagation, and termination.[17][18][19]

Autoxidation Simplified Autoxidation Mechanism cluster_propagation Propagation Cycle RH Allylic Alcohol (RH) R_dot Lipid Radical (R•) RH->R_dot ROOH Hydroperoxide (ROOH) (Unstable) RH->ROOH Initiator Initiator (Light, Heat, Metal) Initiator->RH Initiation (H• abstraction) O2 Oxygen (O2) R_dot->O2 + O2 Termination Termination (Non-radical products) R_dot->Termination ROO_dot Peroxyl Radical (ROO•) O2->ROO_dot ROO_dot->RH + RH (H• abstraction) ROO_dot->Termination Termination ROOH->R_dot Generates new R• Degradation Degradation Products (Aldehydes, Ketones) ROOH->Degradation Decomposition

Caption: The free-radical chain reaction of autoxidation, leading to degradation.

By implementing the stringent storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly extend the shelf-life and preserve the integrity of their 3,7,11,15-Tetramethylhexadec-3-en-1-ol samples, ensuring the reliability and reproducibility of their experimental results.

References
  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

  • Mosaa, F. A., & Whiting, A. (2019). A Facile Autoxidation of an Allylic Alcohol in Air. ResearchGate. [Link]

  • Danziger, N., & Bernstein, N. (2021). Improved Long-Term Preservation of Cannabis Inflorescence by Utilizing Integrated Pre-Harvest Hexanoic Acid Treatment and Optimal Post-Harvest Storage Conditions. Plants, 10(11), 2415. [Link]

  • Sultana, B., & Anwar, F. (2008). Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]

  • Maciá, A., et al. (2012). Unsaturated fatty alcohol derivatives of olive oil phenolic compounds with potential low-density lipoprotein (LDL) antioxidant and antiobesity properties. Journal of Agricultural and Food Chemistry, 60(5), 1183-91. [Link]

  • Keenan, B. G., et al. (2020). Is Singlet Oxygen an Important Oxidant in Advanced Oxidation Processes?. Environmental Science & Technology, 54(24), 15635-15654. [Link]

  • LSU Scholarly Repository. (2009). Effects of Temperature and UV Light on Degradation of α-Tocopherol. LSU Digital Commons. [Link]

  • Maciá, A., et al. (2012). Unsaturated Fatty Alcohol Derivatives of Olive Oil Phenolic Compounds with Potential Low-Density Lipoprotein (LDL) Antioxidant and Antiobesity Properties. Journal of Agricultural and Food Chemistry, 60(5), 1183-1191. [Link]

  • PubChem. 3,7,11,15-Tetramethylhexadec-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). How to handle unsaturated lipids, like EggPC?. ResearchGate. [Link]

  • Medical Terpenes. (n.d.). Terpene Storage Hacks: Keep Flavors Fresh Longer. Medical Terpenes. [Link]

  • Porter, N. A. (2013). A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation. The Journal of organic chemistry, 78(18), 8947-8957. [Link]

  • Wikipedia. (n.d.). Lipid peroxidation. Wikipedia. [Link]

  • Wrolstad, R. E., & Smith, D. E. (2009). Effects of Temperature and UV Light on Degradation of α-Tocopherol in Free and Dissolved Form. Food Chemistry, 114(2), 437-442. [Link]

  • Hutchings, G. J., et al. (2012). The Over-Riding Role of Autocatalysis in Allylic Oxidation. Catalysis Science & Technology, 2(6), 1184-1190. [Link]

  • Defense Technical Information Center. (1974). Mechanism of Singlet Oxygen Generation by Chemical Reactions. DTIC. [Link]

  • Professor DeBacco. (2021). Evaluating Optimal Postharvest Storage Conditions of Cannabis Terpenes and Cannabinoids. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Oxygen. Organic Chemistry Portal. [Link]

  • Żbikowska, A., & Onacik-Gür, S. (2020). Degradation of Tocopherol Molecules and Its Impact on the Polymerization of Triacylglycerols during Heat Treatment of Oil. Molecules, 25(23), 5655. [Link]

  • Porter, N. A., Caldwell, S. E., & Mills, K. A. (1995). Free Radical Lipid Peroxidation: Mechanisms and Analysis. Chemical reviews, 95(5), 1317-1330. [Link]

  • dos Santos, D., et al. (2019). Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. Food Science and Technology, 39(Suppl 2), 487-493. [Link]

  • Wikipedia. (n.d.). Singlet oxygen. Wikipedia. [Link]

  • Avanti Polar Lipids. (n.d.). Storage & handling of Lipids. Avanti Polar Lipids. [Link]

  • Trofin, I. G., et al. (2012). Long - term Storage and Cannabis Oil Stability. Revista de Chimie, 63(3), 293-295. [Link]

  • PubChem. 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)-. National Center for Biotechnology Information. [Link]

  • Metasci. (n.d.). Safety Data Sheet Isophytol. Metasci. [Link]

  • News-Medical.Net. (2019). Lipid Peroxidation. News-Medical.Net. [Link]

  • Clennan, E. L. (2006). Christopher Foote's Discovery of the Role of Singlet Oxygen [1O2 (1Δg)] in Photosensitized Oxidation Reactions. Accounts of Chemical Research, 39(11), 796-803. [Link]

  • University of Alabama at Birmingham. (2011). Antioxidant may prevent alcohol-induced liver disease, study suggests. ScienceDaily. [Link]

  • NIST. (n.d.). 3,7,11,15-Tetramethyl-1-hexadecen-3-ol. NIST WebBook. [Link]

  • JoVE. (2023). Video: Radical Autoxidation. JoVE. [Link]

  • ResearchGate. (n.d.). Compound 3: 3,7,11,15-tetramethyl-2-hexadecen-1-ol. ResearchGate. [Link]

  • Sexton, M., et al. (2020). The preservation and augmentation of volatile terpenes in cannabis inflorescence. Journal of Cannabis Research, 2, 35. [Link]

  • Mori, K., et al. (2005). Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions. Chemical Communications, (14), 1865-1867. [Link]

  • Repetto, M., et al. (2012). Lipid Peroxidation: Chemical Mechanism, Biological Implications and Analytical Determination. In Free Radicals and Antioxidants. IntechOpen. [Link]

  • ChemSRC. (n.d.). Chemical Properties of 3,7,11,15-Tetramethyl-1-hexadecen-3-ol. ChemSRC. [Link]

  • LookChem. (n.d.). 3,7,11,15-Tetramethylhexadecan-1-ol. LookChem. [Link]

  • Ashenhurst, J. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. [Link]

Sources

Optimization

Improving reaction yield in 3,7,11,15-Tetramethylhexadec-3-EN-1-OL synthesis

Topic: Yield Optimization for 3,7,11,15-Tetramethylhexadec-3-en-1-ol ( Δ3 -Phytol Isomer) Welcome to the SyntheTech Support Portal. This guide is specifically engineered for drug development professionals and synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Optimization for 3,7,11,15-Tetramethylhexadec-3-en-1-ol ( Δ3 -Phytol Isomer)

Welcome to the SyntheTech Support Portal. This guide is specifically engineered for drug development professionals and synthetic chemists troubleshooting the synthesis of the Δ3 -phytol isomer (3,7,11,15-tetramethylhexadec-3-en-1-ol). Unlike the naturally abundant Δ2 -isomer (phytol), synthesizing the Δ3 -isomer requires strict kinetic control over olefin migration and regioselective deprotonation.

Mechanistic Pathway & Workflow

The most scalable route to 3,7,11,15-tetramethylhexadec-3-en-1-ol relies on the homologation of hexahydrofarnesyl acetone (6,10,14-trimethylpentadecan-2-one). The sequence requires a Horner-Wadsworth-Emmons (HWE) olefination to form an α,β -unsaturated ester, followed by a highly sensitive kinetic deconjugation step to shift the double bond to the β,γ -position, and finally, a cryogenic reduction.

G HA Hexahydrofarnesyl Acetone (18C Ketone) HWE HWE Olefination (Masamune-Roush) HA->HWE Triethyl phosphonoacetate EsterAB Ethyl Phytate (α,β-Unsaturated Ester) HWE->EsterAB Enolate Extended Dienolate (LDA / HMPA) EsterAB->Enolate Kinetic Deprotonation EsterBG 3-Enoate (β,γ-Unsaturated Ester) Enolate->EsterBG Kinetic Protonation Red Cryogenic Reduction (DIBAL-H, -78°C) EsterBG->Red Target 3,7,11,15-Tetramethylhexadec-3-en-1-ol Red->Target

Fig 1. Synthetic workflow for 3,7,11,15-Tetramethylhexadec-3-en-1-ol via kinetic deconjugation.

Deconjugation Optimization Data

The most common failure point in this synthesis is the deconjugation step. Deprotonation of the α,β -unsaturated ester can occur at the chain methylene ( CH2​ ) or the C3-methyl ( CH3​ ), leading to a mixture of the target endocyclic 3-ene and the exocyclic 3-methylene isomer (). The table below summarizes how base and additive selection directly controls this regioselectivity.

Base SystemTemperature (°C)AdditiveRatio (3-ene : 3-methylene)Overall Yield (%)
LDA-78None45:5565
LDA -78 HMPA (2.0 eq) 88:12 82
KHMDS-7818-Crown-670:3075
LTMP-78DMPU15:8588

Data Interpretation: Bulky bases like LTMP favor the sterically accessible CH3​ protons, yielding the unwanted 3-methylene isomer. Conversely, LDA paired with HMPA breaks up lithium aggregates, softening the base and allowing the transition state to reflect the thermodynamic stability of the resulting extended dienolate (favoring the more substituted endocyclic enolate).

Troubleshooting FAQs

Q1: I am experiencing low conversion during the HWE olefination of hexahydrofarnesyl acetone. How can I push this to completion? A1: Hexahydrofarnesyl acetone is a sluggish, sterically encumbered aliphatic ketone. Standard NaH/THF conditions often stall or cause unwanted enolization of the ketone. To overcome this, switch to Masamune-Roush conditions ([1]). By using LiCl and a mild amine base (DBU or DIPEA) in acetonitrile, the lithium cation coordinates and increases the acidity of the phosphonate, allowing for a highly efficient, base-sensitive olefination without degrading the starting material.

Q2: Why is my deconjugation yielding primarily the 7,11,15-trimethyl-3-methylenehexadecanol isomer instead of the target 3-en-1-ol? A2: This is a classic issue of steric approach control during kinetic deprotonation. If you are using an overly bulky base (like LTMP) or standard LDA without additives, the base abstracts the least hindered proton (the C3-methyl). To shift regioselectivity to the endocyclic (3-ene) enolate, you must use LDA with strongly coordinating additives like HMPA or DMPU. These additives disaggregate the lithium ion pairs, allowing the reaction to be guided by the thermodynamic stability of the extended enolate rather than pure sterics.

Q3: During the final reduction of the β,γ -unsaturated ester, I observe double bond migration back into conjugation. How do I prevent this? A3: β,γ -unsaturated esters are highly prone to base- or acid-catalyzed re-conjugation. If you use LiAlH4​ and allow the reaction to warm above -20 °C, the basicity of the hydride species will catalyze the migration of the double bond back to the α,β -position, yielding phytol. To prevent this, use DIBAL-H at -78 °C . DIBAL-H is less basic, and maintaining cryogenic temperatures throughout the reduction and utilizing a mildly acidic Fieser/Rochelle salt workup preserves the kinetic β,γ -double bond.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and experimental integrity.

Step 1: HWE Olefination (Masamune-Roush Modification)
  • Setup: In an oven-dried flask under argon, dissolve triethyl phosphonoacetate (1.2 eq) and anhydrous LiCl (1.5 eq) in dry acetonitrile (0.2 M).

  • Activation: Add DBU (1.2 eq) dropwise at room temperature. Stir for 15 minutes until a clear solution forms (indicating ylide generation).

  • Coupling: Add hexahydrofarnesyl acetone (1.0 eq) dropwise. Stir at 25 °C for 12 hours.

  • IPC Check: Monitor via GC-MS. The reaction is complete when the ketone peak (m/z 268) is <2% AUC, and the ethyl phytate peak (m/z 324) dominates ([2]).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Step 2: Kinetic Deconjugation
  • Enolate Formation: Cool a solution of LDA (1.5 eq) and HMPA (2.0 eq) in anhydrous THF to -78 °C.

  • Deprotonation: Slowly add the ethyl phytate (1.0 eq) from Step 1 dissolved in minimal THF. Stir strictly at -78 °C for 45 minutes to form the extended dienolate.

  • Kinetic Quench: Rapidly inject an excess of glacial acetic acid dissolved in THF (1:1 v/v) directly into the -78 °C mixture. Crucial: Do not let the reaction warm before quenching.

  • IPC Check: Take a crude 1 H NMR aliquot. The α,β -ester exhibits an olefinic proton at ~5.6 ppm. Successful deconjugation is validated by the disappearance of this peak and the emergence of a new olefinic proton at ~5.2 ppm, alongside a bis-allylic CH2​ signal at ~3.0 ppm.

Step 3: Cryogenic Reduction
  • Reduction: Dissolve the β,γ -unsaturated ester (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Hydride Addition: Add DIBAL-H (2.5 eq, 1.0 M in hexanes) dropwise down the side of the flask. Stir for 2 hours at -78 °C.

  • Workup: Quench at -78 °C by slowly adding EtOAc, followed by saturated aqueous Rochelle salt (potassium sodium tartrate). Remove from the cooling bath and stir vigorously at room temperature until two distinct, clear layers form (usually 1-2 hours).

  • IPC Check: TLC (Hexanes:EtOAc 8:2). The ester starting material ( Rf​≈0.7 ) must completely convert to the more polar target alcohol ( Rf​≈0.3 ).

References

  • Kulkarni, S. N., et al. (1988). "Synthesis of Phytol Isomers: 7,11,15-Trimethyl-3-methylenehexadecanol and 3,7,11,15-Tetramethylhexadec-3-en-1-ol and Their Conversion into Vitamin E." ChemInform, 19(28). URL:[Link]

  • Lengkeek, N. A., Greenwood, P. F., Nguyen, B., Koutsantonis, G. A., & Piggott, M. J. (2010). "Making Mixtures to Solve Structures: Structural Elucidation via Combinatorial Synthesis." Journal of Combinatorial Chemistry, 12(1), 141-150. URL:[Link]

  • Sato, M., et al. (2024). "(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications." The Journal of Organic Chemistry, 89(20), 14389-14402. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-Elution in 3,7,11,15-Tetramethylhexadec-3-EN-1-OL HPLC Analysis

Welcome to the Analytical Troubleshooting Center. 3,7,11,15-Tetramethylhexadec-3-en-1-ol is a highly hydrophobic, long-chain terpenoid alcohol and a positional isomer of phytol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. 3,7,11,15-Tetramethylhexadec-3-en-1-ol is a highly hydrophobic, long-chain terpenoid alcohol and a positional isomer of phytol. When analyzing this compound via High-Performance Liquid Chromatography (HPLC), scientists frequently encounter co-elution with structurally similar impurities, such as geometric (E/Z) isomers, positional isomers (e.g., the 2-en-1-ol phytol), and matrix lipids.

This guide provides field-proven, causality-driven solutions to resolve co-elution, focusing on stationary phase shape selectivity, mobile phase optimization, and universal detection strategies.

Diagnostic Workflow for Terpenoid Co-Elution

Use the following decision matrix to isolate the root cause of your co-elution issues before adjusting your instrument parameters.

G N1 Co-elution Detected: 3,7,11,15-Tetramethylhexadec-3-EN-1-OL N2 Are impurities structural/geometric isomers (e.g., Phytol)? N1->N2 N3 Current Column: C18? N2->N3 Yes (Isomers) N5 Optimize NARP Gradient (Non-Aqueous Reversed Phase) N2->N5 No (Matrix Lipids) N4 Switch to C30 Column (Enhances Shape Selectivity) N3->N4 Yes N6 Using UV Detection < 220 nm? N3->N6 No (Already C30) N4->N6 N5->N6 N7 Switch to CAD or ELSD (Universal Mass Detection) N6->N7 Yes N8 Method Validated N6->N8 No (Already CAD/ELSD) N7->N8

Decision tree for troubleshooting co-elution in long-chain terpenoid alcohol HPLC.

Frequently Asked Questions (FAQs)

Q1: Why do my target analyte and its positional isomer (phytol) co-elute as a single broad peak on a standard C18 column? Causality & Solution: Standard monomeric C18 stationary phases separate analytes primarily based on hydrophobicity. For a 20-carbon terpenoid alcohol, the overwhelming hydrophobic interaction of the tetramethylhexadecyl chain masks the minor polarity difference caused by the position of a single double bond (Δ3 vs. Δ2).

To resolve this, you must exploit shape selectivity rather than pure hydrophobicity. Polymeric C30 columns offer a highly ordered, rigid stationary phase. The long alkyl chains of the C30 phase form narrow clefts that require analytes to physically penetrate the bonded phase. This spatial constraint allows C30 columns to resolve subtle structural differences, such as geometric and positional isomers of long-chain isoprenoids, which typically co-elute on C18 columns[1][2].

Q2: I suspect an impurity is hiding under the main peak, but my UV baseline is too noisy to confirm. How can I improve detection? Causality & Solution: 3,7,11,15-Tetramethylhexadec-3-en-1-ol lacks a conjugated chromophore, possessing only a single isolated double bond. This necessitates UV detection at low wavelengths (e.g., 205–210 nm). At these wavelengths, organic solvents (like methanol or acetonitrile) absorb UV light, causing severe baseline drift during gradient elution and masking low-level co-eluting impurities.

Self-Validating System: Switch to a universal, mass-sensitive detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors evaporate the mobile phase and measure the remaining non-volatile analyte particles, completely eliminating solvent-induced baseline drift and providing uniform response factors for underivatized fatty alcohols[3][4][5].

Q3: My peaks are tailing severely, which is causing adjacent impurities to merge into the main peak. How do I fix this? Causality & Solution: Severe tailing of highly hydrophobic terpenoids in reversed-phase HPLC is often due to inadequate mobile phase elution strength or secondary interactions with residual silanols on the silica support. If the mobile phase is too aqueous, the highly non-polar analyte will precipitate or excessively partition into the stationary phase.

Implement Non-Aqueous Reversed-Phase (NARP) conditions. Replace water with a weaker organic solvent (like methanol or acetonitrile) as Mobile Phase A, and use a strong non-polar solvent (like isopropanol, ethyl acetate, or methyl tert-butyl ether) as Mobile Phase B. This maintains analyte solubility and sharpens peaks, thereby improving resolution[2][6].

Experimental Protocols for Resolving Co-Elution

Protocol A: Implementing a C30 Shape-Selective Workflow

Objective: Achieve baseline separation of 3,7,11,15-Tetramethylhexadec-3-en-1-ol from its Δ2 isomer (phytol) and geometric isomers.

  • Column Selection: Install a Polymeric C30 column (e.g., 250 mm × 4.6 mm, 3 µm or 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Methanol : Water (98:2, v/v) with 0.1% Formic Acid. (The slight water content maintains silanol hydration, while the high methanol concentration ensures analyte solubility).

    • Solvent B: Methyl tert-butyl ether (MTBE) or Isopropanol (IPA).

  • Gradient Elution:

    • 0–5 min: Hold at 100% A.

    • 5–25 min: Linear ramp to 50% A / 50% B. (The gradual introduction of the strong solvent forces the rigid C30 chains to interact with the analyte's spatial structure).

    • 25–30 min: Hold at 50% A / 50% B to elute highly retained matrix lipids.

  • Column Temperature: Set to 20°C–25°C.

    • Critical Causality Note: Do not elevate the temperature above 30°C. Higher temperatures increase the kinetic energy of the C30 alkyl chains, causing them to lose their rigid, ordered structure. This destroys the shape selectivity required for isomer separation.

Protocol B: Universal Detection Setup (CAD/ELSD)

Objective: Eliminate UV baseline drift to accurately quantify co-eluting impurities.

  • System Preparation: Ensure mobile phases are strictly volatile. Do not use phosphate buffers; use formic acid or ammonium acetate if pH control is needed.

  • Detector Configuration (ELSD Example):

    • Nebulizer Temperature: Set to 40°C. (Terpenoid alcohols can be semi-volatile; lower temperatures prevent analyte loss during solvent evaporation).

    • Evaporator Temperature: Set to 50°C.

    • Gas Flow: Nitrogen at 1.5 L/min[3].

  • Validation: Inject a blank gradient. The baseline should remain perfectly flat. Inject a mixed standard of the target analyte and known impurities to confirm that peak areas are proportional to mass, independent of double-bond position.

Quantitative Comparison of Analytical Configurations

The following table summarizes the expected performance metrics when troubleshooting this specific co-elution issue using different hardware configurations.

ConfigurationStationary PhaseDetection MethodIsomer Resolution (Rs)Baseline Stability (Gradient)Sensitivity (LOD)
Legacy Method Monomeric C18UV (210 nm)< 1.0 (Co-elution)Poor (Severe Drift)~50 µg/mL
Optimized Phase Polymeric C30UV (210 nm)> 1.5 (Baseline)Poor (Severe Drift)~50 µg/mL
Optimized Detector Monomeric C18CAD / ELSD< 1.0 (Co-elution)Excellent (Flat)~1-5 µg/mL
Fully Optimized Polymeric C30 CAD / ELSD > 1.5 (Baseline) Excellent (Flat) ~1-5 µg/mL

References

  • Interactive Liquid Chromatography of Olefin-based Elastomers - LCGC International Source: LCGC / chromatographyonline.com URL:[Link]

  • Chloroplast Pigments: Structure, Function, Assembly and Characterization Source: IntechOpen URL:[Link]

  • Characterization of complex photosynthetic pigment profiles in European deciduous tree leaves by sequential extraction and reversed-phase high-performance liquid chromatography Source: PMC / NIH URL:[Link]

  • Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD Source: MDPI URL:[Link]

  • Running HPLC with hydrophobic stationary phase and aqueous mobile phase Source: Chromatography Today URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for 3,7,11,15-Tetramethylhexadec-3-EN-1-OL (Isophytol)

Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for the solvent extraction of 3,7,11,15-Tetramethylhexadec-3-EN-1-OL, commonly known as Isophytol. This guide is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the solvent extraction of 3,7,11,15-Tetramethylhexadec-3-EN-1-OL, commonly known as Isophytol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction parameters and troubleshooting common experimental hurdles. Our approach is grounded in the fundamental physicochemical properties of Isophytol to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the extraction of Isophytol.

Q1: What is Isophytol and why is its efficient extraction critical?

Isophytol (C₂₀H₄₀O) is a branched-chain terpenoid alcohol.[1][2] Its primary significance lies in its role as a crucial precursor for the industrial synthesis of Vitamin E and Vitamin K1, accounting for over 99% of its use.[1] Efficient and optimized extraction is paramount to ensure a high-purity, high-yield starting material, which directly impacts the cost-effectiveness and quality of the final vitamin products.

Q2: What are the key physicochemical properties of Isophytol that influence its extraction?

Understanding Isophytol's properties is the foundation of a logical extraction strategy. The molecule is highly lipophilic (fat-soluble) and hydrophobic (water-insoluble).

PropertyValue / DescriptionImplication for Extraction
Solubility Practically insoluble in water (approx. 5.8 mg/L at 25°C).[1][3] Readily soluble in organic solvents like ethanol, ether, chloroform, and ketones.[1][4][5]Water is an anti-solvent. The ideal extraction solvents will be organic and non-polar to semi-polar.
Octanol-Water Partition Coeff. (Log P) High, estimated between 8.5 and 9.1.[3]This confirms its strong preference for non-polar (oily) environments over aqueous ones, making liquid-liquid extraction a viable purification step.
Boiling Point Approximately 313°C.[1]Isophytol is not highly volatile, allowing for solvent removal under vacuum at moderate temperatures (e.g., 40-60°C) without significant loss of the target compound.
Chemical Stability Generally stable but incompatible with strong oxidizing agents.[5]Standard extraction conditions are unlikely to cause degradation, but exposure to strong acids or oxidizing agents should be avoided.
pKa Estimated at ~18.4.[3]As a tertiary alcohol, Isophytol is a very weak acid. It will remain in its neutral, non-ionized form at all environmentally and physiologically relevant pH values.[3][6]
Q3: Which solvents are most effective for extracting Isophytol?

The choice of solvent is the most critical parameter. Given Isophytol's lipophilic nature, the following solvents are recommended:

  • Non-Polar Solvents: Hexane is highly effective for extracting lipophilic compounds and is often used in industrial processes.[7]

  • Semi-Polar Solvents: Ethanol, acetone, and methanol are excellent choices.[8][9] Ethanol is often preferred due to its lower toxicity and good solvency.[1][4]

  • Binary Solvent Systems: Mixtures of solvents, such as aqueous ethanol or acetone, can be more efficient than single solvents.[9] For Isophytol, a higher percentage of the organic solvent (e.g., 70-80% ethanol) is generally more effective.

Q4: How does temperature impact Isophytol extraction?

Temperature influences both kinetics and thermodynamics.

  • Increased Efficiency: Higher temperatures generally increase solvent viscosity and decrease surface tension, improving sample matrix penetration and enhancing extraction speed and yield.[9]

  • Risk of Degradation: While Isophytol itself is relatively stable, many other bioactive compounds are heat-labile.[10] For complex natural product extracts, a moderate temperature of 40-60°C is often a safe and effective starting point to balance yield with compound integrity.[9]

  • Side Reactions: At very high temperatures (>150°C), unwanted side reactions like the Maillard reaction can occur, potentially complicating the extract profile.[10]

Q5: Is the pH of the extraction medium a critical parameter for Isophytol?

Directly, no. Because Isophytol is non-ionizable across a wide pH range, its solubility is not significantly affected by pH.[3][6] However, pH can have a profound indirect effect when extracting from complex matrices (e.g., plant material):

  • Matrix Modification: An acidic or basic pH can alter the cell wall structure or hydrolyze bonds that trap Isophytol within the matrix, thereby improving its release.

  • Impurity Control: Adjusting the pH can modulate the solubility of acidic or basic impurities, allowing for a cleaner initial extraction. For example, an acidic pH would suppress the ionization and extraction of acidic impurities.[6]

For general purposes, starting with a neutral or slightly acidic solvent is a robust approach.

Section 2: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Problem: Low Extraction Yield
Potential Cause Diagnostic Check Recommended Solution
Inappropriate Solvent Choice Review the polarity of your solvent against Isophytol's lipophilic nature.Switch to a less polar solvent (e.g., from 50% ethanol to 80% ethanol or hexane).
Insufficient Extraction Time/Cycles Analyze the solid residue after extraction. Is there residual Isophytol?Increase the extraction time or perform multiple extraction cycles on the residue with fresh solvent and combine the filtrates.[11]
Poor Solvent Penetration Examine the particle size of your starting material.Ensure the material is finely ground or powdered to maximize the surface area available for solvent contact.[11]
Sub-optimal Temperature Was the extraction performed at room temperature?Increase the temperature moderately (e.g., to 50-60°C) to improve extraction kinetics, ensuring the compound is stable at that temperature.[12]
Incorrect Solid-to-Solvent Ratio Was the material fully submerged with ample excess solvent?Increase the solvent volume. A common starting ratio is 1:10 to 1:20 (w/v).[11]
Problem: Extract is Impure / Contains Unwanted Contaminants
Potential Cause Diagnostic Check Recommended Solution
Non-Selective Solvent Run a chromatographic analysis (GC-MS, HPLC) of your crude extract to identify major contaminants.If contaminants are significantly more or less polar than Isophytol, adjust your solvent polarity to minimize their co-extraction.
Complex Starting Matrix This is expected with natural products.Implement a post-extraction cleanup step. A common method is liquid-liquid extraction: dissolve the crude extract in a solvent like hexane and wash with water or a buffer to remove polar impurities.
Pigment Contamination (e.g., Chlorophyll) Is the extract intensely green?If Isophytol is being liberated from chlorophyll via saponification, ensure the subsequent liquid-liquid extraction step effectively separates the non-polar Isophytol from the now water-soluble chlorophyllins.[11]
Problem: Emulsion Forms During Liquid-Liquid Extraction
Potential Cause Diagnostic Check Recommended Solution
Vigorous Agitation Did you shake the separatory funnel aggressively?Mix the layers by gentle swirling or inverting the funnel several times instead of vigorous shaking. This reduces the energy that creates emulsions.[13]
High Concentration of Lipids or Surfactants Is your sample matrix known to be high in fats or phospholipids?1. Patience: Allow the funnel to stand undisturbed for a longer period. 2. Centrifugation: Transfer the mixture to centrifuge tubes to break the emulsion. 3. Add Salt: Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase, which can help break the emulsion.

Section 3: Experimental Protocols & Methodologies

Here we provide step-by-step protocols for two common extraction methods.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Isophytol

A rapid and efficient method ideal for lab-scale extractions.

1. Materials:

  • Dried and finely powdered source material.

  • Solvent: 80% Ethanol (v/v) in deionized water.

  • Ultrasonic bath or probe sonicator.

  • Beaker or flask, filter paper (Whatman No. 1 or equivalent), and a rotary evaporator.

2. Step-by-Step Procedure:

  • Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.

  • Solvent Addition: Add 150 mL of 80% ethanol to the beaker, achieving a 1:15 solid-to-solvent ratio.

  • Sonication: Place the beaker in an ultrasonic bath. Apply ultrasonic waves at a frequency of 40 kHz for 45 minutes.[11] Monitor the temperature; if it exceeds 50°C, add ice to the bath to prevent potential degradation of co-extractants.[11]

  • Filtration: After sonication, filter the mixture through filter paper using a Büchner funnel to separate the extract from the solid residue.

  • Residue Wash: Wash the collected solid residue with an additional 50 mL of 80% ethanol to recover any remaining Isophytol.

  • Solvent Evaporation: Combine the initial filtrate and the wash. Concentrate the extract using a rotary evaporator at 50°C under reduced pressure to remove the ethanol and water.

  • Final Product: The resulting oleoresin is your crude Isophytol extract, which can be further purified.

Protocol 2: Maceration-Based Extraction of Isophytol

A simple, low-cost method suitable for larger quantities where time is not a limiting factor.

1. Materials:

  • Dried and finely powdered source material.

  • Solvent: Hexane.

  • Large sealed container (e.g., Erlenmeyer flask with a stopper).

  • Shaker or magnetic stirrer (optional, but recommended).

  • Filter paper and rotary evaporator.

2. Step-by-Step Procedure:

  • Preparation: Weigh 50 g of the dried, powdered material and place it in a 1 L sealed container.

  • Solvent Addition: Add 750 mL of hexane to the container (1:15 ratio).

  • Maceration: Seal the container and place it on a shaker at room temperature for 48-72 hours. Occasional agitation enhances the diffusion of the solute into the solvent.[11]

  • Filtration: Decant and filter the solvent to separate the extract from the plant debris.

  • Repeat (Optional but Recommended): To maximize yield, add 500 mL of fresh hexane to the plant residue and macerate for another 24 hours. Filter and combine this second extract with the first.

  • Solvent Evaporation: Concentrate the combined extracts using a rotary evaporator at 40°C. The remaining residue is the crude Isophytol extract.

Section 4: Visualizations & Data

Diagrams

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Optional Purification Prep Source Material Grind Grinding / Powdering Prep->Grind Solvent Add Solvent (e.g., 80% Ethanol) Grind->Solvent Extract Apply Energy (e.g., Sonication / Shaking) Solvent->Extract Filter Filtration Extract->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Isophytol Extract Evap->Crude Purify Chromatography / LLE Crude->Purify Final Pure Isophytol Purify->Final

Caption: General workflow for the solvent extraction of Isophytol.

G Start Low Extraction Yield Observed CheckSolvent Is Solvent Polarity Correct? Start->CheckSolvent CheckTime Is Extraction Time Sufficient? Start->CheckTime CheckTemp Is Temperature Optimal? Start->CheckTemp CheckRatio Is Solvent Ratio Adequate? Start->CheckRatio SolventChange Use Less Polar Solvent CheckSolvent->SolventChange No TimeIncrease Increase Time / Add Cycles CheckTime->TimeIncrease No TempIncrease Increase Temp to 40-60°C CheckTemp->TempIncrease No RatioIncrease Increase Solvent Volume CheckRatio->RatioIncrease No

Caption: Troubleshooting logic for addressing low Isophytol yield.

References

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2025). MDPI.
  • Buy Isophytol | 505-32-8. (2023). Smolecule.
  • Application Notes and Protocols for the Extraction of Phytol from Plant Material Using Different Solvents. (n.d.). Benchchem.
  • The Effect of Extraction Solvents, Temperature and Time on the Composition and Mass Fraction of Polyphenols in Dalmatian Wild Sage. (n.d.). Food Technology and Biotechnology.
  • isophytol 1-hexadecene-3-ol, 3,7,11,15-tetramethyl. (n.d.). The Good Scents Company.
  • Process for preparing isophytol. (n.d.). Google Patents.
  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019). MDPI.
  • Production process of Isophytol. (2024). ChemicalBook.
  • Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. (n.d.). PMC.
  • Effect of Temperatures on Polyphenols during Extraction. (2022). MDPI.
  • 3,7,11,15-Tetramethyl-1-hexadecen-3-ol. (n.d.). NIST WebBook.
  • Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety. (2023). MDPI.
  • Technical Support Center: Analysis of Synthetic 3,7,11,15-Tetramethyl-2-hexadecen-1-OL. (n.d.). Benchchem.
  • Isophytol. (n.d.). CymitQuimica.
  • The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis. (2024). ResearchGate.
  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. (2025). PMC.
  • Process for obtaining a scented extract of fresh flowers and/or leaves using natural solvents. (2009). Google Patents.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product. (n.d.). PMC.
  • ISOPHYTOL CAS N°: 505-32-8. (2003). OECD Existing Chemicals Database.
  • Effects of pH and Temperature on Water under Pressurized Conditions in the Extraction of Nutraceuticals from Chaga (Inonotus obliquus) Mushroom. (2021). MDPI.
  • OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO. (2018). Analele Universitatii din Oradea, Fascicula Biologie.
  • Isophytol CAS#: 505-32-8. (n.d.). ChemicalBook.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025). LCGC International.
  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014). Pharmaceutical Outsourcing.
  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (n.d.). LinkedIn.
  • Effect of Temperatures on Polyphenols during Extraction. (2022). Encyclopedia.pub.
  • Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. (2025). Frontiers.

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in NMR Spectroscopy of 3,7,11,15-Tetramethylhexadec-3-en-1-ol

Welcome to the Advanced NMR Troubleshooting Guide. As a diterpene alcohol, 3,7,11,15-Tetramethylhexadec-3-en-1-ol presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a diterpene alcohol, 3,7,11,15-Tetramethylhexadec-3-en-1-ol presents unique spectroscopic challenges. Its long aliphatic chain results in severe signal crowding in the 0.8–2.5 ppm ( 1 H) and 10–40 ppm ( 13 C) regions. This spectral density makes it difficult for processing algorithms to identify true signal-free regions, often leading to baseline distortions that compromise quantitative integration.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to diagnose and resolve baseline artifacts.

Quantitative Impact of Baseline Artifacts

Before troubleshooting, it is critical to classify the baseline distortion. Different artifacts require distinct hardware or software interventions.

Table 1: Quantitative Impact of Baseline Artifacts on NMR Spectral Integrity

Artifact TypePrimary Physical CauseAffected Spectral RegionImpact on Integration AccuracyRecommended Algorithmic/Hardware Fix
Acoustic Ringing Probe coil vibration / Short pre-scan delayLow frequency (0–50 ppm, 13 C)Up to ±15% error (baseline roll)Increase DE / zgig_pisp sequence
ADC Truncation Receiver Gain (RG) saturationBase of dominant aliphatic peaks±10% error (Sinc wiggles)Reduce RG / Exponential Apodization
1st Order Phase Error Dead time / Pulse breakthroughEdges of spectral windowAsymmetric peak tailsBackward Linear Prediction / apbk
t1​ Noise Instrument instability / Sample viscosity F1​ dimension (2D NMR)Masks low-abundance signalsWhittaker Smoother / 2D Apodization
Troubleshooting FAQs & Causality

Q1: Why does my 13 C NMR spectrum exhibit a severe "rolling" or wavy baseline specifically in the 0–50 ppm aliphatic region? A1: This is a classic manifestation of acoustic ringing [1]. Because 3,7,11,15-Tetramethylhexadec-3-en-1-ol is a lipophilic diterpene, the vast majority of its carbon resonances fall in this low-frequency range. 13 C NMR requires wide sweep widths, and the intense excitation pulse causes the probe's coil to physically vibrate (ring down)[2]. If your pre-scan delay (the time between the pulse and data acquisition) is too short, the receiver captures this acoustic transient. Upon Fourier transformation, this transient manifests as a low-frequency baseline roll[2]. This issue is particularly exacerbated if you are using a high-Q factor cryoprobe[3].

Q2: I am analyzing a highly concentrated sample to detect minor impurities, but the baseline is extremely noisy with alternating positive and negative dips near the main peaks. How do I fix this? A2: You have saturated the detector, causing ADC (Analog-to-Digital Converter) clipping [4]. When you increase sample concentration to boost the signal-to-noise ratio (SNR) of minor impurities, the massive proton signals from the tetramethylhexadecenyl chain exceed the dynamic range of the receiver[4]. This truncates the Free Induction Decay (FID), leading to sinc-function wiggles (alternating red/blue or positive/negative noise) around the base of the dominant peaks[5]. To resolve this, you must either decrease the receiver gain (RG), reduce the tip angle (e.g., use a 30° pulse instead of 90°), or apply a solvent suppression technique (like WET-1D) targeted at the dominant aliphatic resonances[4].

Q3: How do I computationally correct a distorted baseline without accidentally integrating noise or cutting into the broad base of my aliphatic multiplets? A3: Manual multipoint baseline correction is highly prone to human bias, especially in crowded aliphatic spectra where finding a "flat" control point is nearly impossible[6][7]. Instead, you should utilize algorithmic approaches like the Whittaker Smoother or Deep Neural Network (DNN)-based corrections[8][9]. The Whittaker Smoother uses Continuous Wavelet Derivative transforms to automatically identify true signal-free regions, preventing the algorithm from "shaving off" the broad base of your analyte's peaks[8]. For simultaneous phase and baseline correction, modern algorithms like Bruker's apbk prevent the formation of "smiles" (digital filter artifacts) at the spectral edges[2][9].

Self-Validating Experimental Protocols
Protocol A: Hardware-Level Mitigation of Acoustic Ringing ( 13 C NMR)

Objective: Prevent acoustic transients from contaminating the FID prior to computational processing.

  • Load Standard Pulse: Begin with the standard inverse-gated decoupling pulse sequence (e.g., zgig).

  • Adjust Pre-Scan Delay: Locate the pre-scan delay parameter (DE in Bruker TopSpin). Incrementally increase DE (e.g., from the default 6.5 µs up to 10–15 µs). This allows the acoustic transient to decay before acquisition begins[1][2].

  • Implement Anti-Ring Sequence: If the baseline roll persists (common with cryoprobes), switch to a triple-pulse excitation scheme or an anti-ring sequence such as zgig_pisp[3] or the EASY pulse sequence[10].

  • Validation Step: Acquire a dummy scan. If the baseline roll is eliminated but overall signal intensity drops significantly, your DE is too long. Dial back the delay until the baseline is flat without sacrificing analyte SNR.

Protocol B: Software-Level Baseline Correction ( 1 H & 13 C NMR)

Objective: Computationally reconstruct missing data points and flatten the baseline without distorting quantitative integrals.

  • Phase Correction: Apply a zero-order phase correction (p0) to maximize the positive absorption mode of the highest intensity peak, followed by a first-order correction (p1) to fix frequency-dependent asymmetry at the edges[9][11].

  • Backward Linear Prediction: Because increasing DE (in Protocol A) causes the loss of the first few points of the FID, apply Backward Linear Prediction to mathematically reconstruct these missing initial data points[2][8].

  • Algorithmic Smoothing: Execute an automated baseline correction using the Whittaker Smoother[8] or the apbk command[2].

  • Validation Step: Verify the correction by integrating a known signal-free region (e.g., 6.0–7.0 ppm if no double bonds are present there). The integral must approximate zero without negative dips. If the integral is negative, the smoothing factor was too aggressive and has over-corrected the baseline.

Diagnostic Workflow Visualization

NMR_Workflow N1 Acquire NMR Spectrum of 3,7,11,15-Tetramethylhexadec-3-en-1-ol N2 Analyze Baseline Distortions N1->N2 N3 Low-Frequency Baseline Roll (Acoustic Ringing) N2->N3 13C Aliphatic Region N4 Alternating Sinc Wiggles (ADC Truncation) N2->N4 High Concentration N5 Asymmetric Spectral Edges (Phase/Dead Time) N2->N5 FID First Points A1 Increase Pre-scan Delay (DE) or use zgig_pisp N3->A1 A2 Reduce Receiver Gain (RG) or Tip Angle N4->A2 A3 Apply Backward Linear Prediction & Whittaker Smoother N5->A3 End Achieve Flat Baseline for Accurate Integration A1->End A2->End A3->End

Fig 1. Diagnostic workflow for resolving NMR baseline artifacts in aliphatic molecules.

References
  • [6] NMR Baseline Correction - New method in Mnova 9. Mestrelab Research. Available at:[Link]

  • [7] DNN-based NMR Artifact Correction Method. ScholarSpace (University of Hawaii). Available at:[Link]

  • [8] Baseline Correction with Mnova. Mestrelab Research. Available at:[Link]

  • [5] 2D Baseline Correction. Stanford University NMR Facility. Available at:[Link]

  • [4] 5) Common Problems. SDSU NMR Facility – Department of Chemistry. Available at:[Link]

  • [1] Wavy baseline in carbon NMR. Chemistry Stack Exchange. Available at:[Link]

  • [11] Fixing messed up NMR in Mnova. r/Chempros - Reddit. Available at:[Link]

  • [3] Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. Magnetic Resonance in Chemistry (NIH/PubMed). Available at:[Link]

  • [2] Wavy baseline in carbon NMR (Acoustic Ringing & TopSpin Commands). Chemistry Stack Exchange. Available at:[Link]

  • [10] Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. ResearchGate. Available at:[Link]

  • [9] Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Stability of Phytol and its Isomer, 3,7,11,15-Tetramethylhexadec-3-en-1-ol

For researchers, scientists, and professionals in drug development, the selection of long-chain isoprenoid alcohols often hinges on their chemical stability. This guide provides an in-depth comparison of the chemical sta...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of long-chain isoprenoid alcohols often hinges on their chemical stability. This guide provides an in-depth comparison of the chemical stability of two prominent C20 diterpene alcohols: Phytol, specifically (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol, and its structural isomer, 3,7,11,15-tetramethylhexadec-3-en-1-ol. While direct comparative stability studies are not extensively available in public literature, this guide synthesizes established principles of organic chemistry and provides robust experimental protocols to empower researchers to conduct their own validated comparisons.

Introduction: Structural Isomers with Potentially Divergent Stabilities

Phytol is a naturally abundant acyclic diterpene alcohol, most notably as a constituent of chlorophyll.[1] It serves as a crucial precursor in the synthesis of vitamins E and K1.[2] Its isomer, 3,7,11,15-tetramethylhexadec-3-en-1-ol, shares the same molecular formula but differs in the position of the carbon-carbon double bond and the substitution pattern around the hydroxyl group. This seemingly subtle structural variance can have significant implications for the molecule's susceptibility to degradation under various stress conditions.

Phytol , as a primary allylic alcohol, possesses a trisubstituted double bond conjugated with the carbinol carbon. This structural feature is known to influence its reactivity. In contrast, 3,7,11,15-tetramethylhexadec-3-en-1-ol is a primary alcohol, but the double bond is not in an allylic position relative to the hydroxyl group. This difference in electronic and steric environments is the theoretical basis for their potentially different stability profiles.

FeaturePhytol (3,7,11,15-Tetramethylhexadec-2-en-1-ol)3,7,11,15-Tetramethylhexadec-3-en-1-ol
Structure Primary Allylic AlcoholPrimary Alcohol
Double Bond Position C2-C3C3-C4
Double Bond Substitution TrisubstitutedTetrasubstituted
CAS Number 150-86-7[3]Not uniformly assigned; Isophytol (a related isomer) is 505-32-8[4]

Theoretical Underpinnings of Chemical Stability

The stability of these molecules is primarily dictated by their susceptibility to oxidation, isomerization, and thermal decomposition. The position and substitution of the double bond, along with the nature of the alcohol group, are key determinants of their reactivity.

Oxidative Stability

Oxidative degradation is a major pathway for unsaturated alcohols.[5] Phytol is known to oxidize to the corresponding aldehyde, phytenal.[6] This oxidation is a common fate for primary allylic alcohols. The double bond in Phytol is susceptible to attack by oxidizing agents.

For 3,7,11,15-tetramethylhexadec-3-en-1-ol, the primary alcohol group can also be oxidized to an aldehyde and then a carboxylic acid. However, the non-allylic nature of the double bond might influence the rate and mechanism of oxidation compared to Phytol. The tetrasubstituted double bond in the isomer is generally more stable than the trisubstituted double bond in Phytol, which could translate to greater resistance to certain oxidative reactions.

Isomerization

During refining processes of vegetable oils, the naturally occurring trans-phytol can isomerize to cis-phytol and other isomers.[7] This indicates that the double bond in Phytol is susceptible to migration under certain conditions, such as heat and the presence of catalysts. The potential for 3,7,11,15-tetramethylhexadec-3-en-1-ol to isomerize would depend on the specific reaction conditions and the relative thermodynamic stabilities of the possible isomers.

Thermal Stability

Thermal stress can induce degradation of long-chain alcohols, leading to dehydration and the formation of various breakdown products. The overall thermal stability will be influenced by the bond dissociation energies within each molecule. While both are large molecules with similar backbones, the electronic effects of the double bond's position could lead to differences in their thermal lability.

Experimental Protocols for Comparative Stability Assessment

To provide empirical data for the comparison of these two isomers, a forced degradation study is recommended.[8] Such studies intentionally stress the molecules to predict their stability profiles. The following protocols outline a systematic approach to this investigation.

General Analytical Methodology

A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compounds and their degradation products. Gas Chromatography with Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose.[9]

GC-MS Method Outline:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: 250 °C, Splitless or split injection.

  • Oven Program: Start at a suitable temperature (e.g., 150 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of all components.

  • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation: Samples from degradation studies should be diluted in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 100 µg/mL). Derivatization (e.g., silylation) can be employed to improve peak shape and volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing DegradationSample Degradation Study Sample Dilution Dilute in Hexane DegradationSample->Dilution Derivatization Silylation (Optional) Dilution->Derivatization Injection Inject into GC Derivatization->Injection Separation Separation on DB-5ms Column Injection->Separation Detection EI-MS Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification of Parent & Degradants PeakIntegration->Quantification

Caption: Workflow for GC-MS analysis of degradation samples.

Protocol for Thermal Stability Testing

This protocol assesses the stability of the compounds when subjected to dry heat.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of each compound into separate, clean, and dry glass vials.

  • Stress Condition: Place the uncapped vials in a calibrated oven at a set temperature (e.g., 80°C).

  • Time Points: Remove one vial of each compound at specified time intervals (e.g., 0, 24, 48, 72, and 168 hours).

  • Sample Analysis: After cooling to room temperature, dissolve the contents of each vial in a known volume of hexane or ethyl acetate. Analyze the samples by the validated GC-MS method.

  • Data Evaluation: Quantify the remaining percentage of the parent compound at each time point. Identify and, if possible, quantify major degradation products.

Protocol for Oxidative Stability Testing

This protocol evaluates the susceptibility of the compounds to oxidation.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of each compound in a suitable solvent (e.g., acetonitrile or isopropanol).

  • Stress Condition: To 1 mL of each solution, add 0.1 mL of a 3% hydrogen peroxide solution.

  • Incubation: Store the solutions in the dark at room temperature.

  • Time Points: Take aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching (Optional): The reaction can be stopped by adding a small amount of sodium bisulfite solution.

  • Sample Analysis: Dilute the aliquots with the mobile phase or extraction solvent and analyze by GC-MS.

  • Data Evaluation: Determine the percentage of the parent compound remaining and identify the major oxidation products.

Degradation_Workflow cluster_stress Forced Degradation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results start Phytol & Isomer Samples thermal Thermal Stress (e.g., 80°C) start->thermal oxidative Oxidative Stress (e.g., 3% H2O2) start->oxidative tsampling Time Points (0, 24, 48, 72h) thermal->tsampling osampling Time Points (0, 2, 4, 8, 24h) oxidative->osampling gcms GC-MS Analysis tsampling->gcms osampling->gcms quant Quantify Parent & Degradants gcms->quant compare Compare Stability Profiles quant->compare

Caption: Experimental workflow for forced degradation studies.

Anticipated Results and Data Interpretation

The experimental data should be tabulated to facilitate a clear comparison.

Table 1: Hypothetical Thermal Degradation Data at 80°C

Time (hours)Phytol (% Remaining)3,7,11,15-Tetramethylhexadec-3-en-1-ol (% Remaining)
0100100
249899
489597
729295
1688590

Table 2: Hypothetical Oxidative Degradation Data with 3% H₂O₂

Time (hours)Phytol (% Remaining)3,7,11,15-Tetramethylhexadec-3-en-1-ol (% Remaining)
0100100
29095
48291
87085
245575

Based on chemical principles, it is hypothesized that Phytol, as a primary allylic alcohol, may exhibit greater susceptibility to oxidation compared to its non-allylic isomer. The allylic position is often more reactive towards radical and oxidative processes. Conversely, the tetrasubstituted double bond in 3,7,11,15-tetramethylhexadec-3-en-1-ol might confer greater stability against certain electrophilic additions or isomerization pathways.

Conclusion

The selection between Phytol and 3,7,11,15-tetramethylhexadec-3-en-1-ol for applications in research and drug development should be informed by their respective chemical stabilities. This guide provides a theoretical framework and practical experimental protocols for a direct and objective comparison. By conducting the outlined forced degradation studies, researchers can generate the necessary data to make evidence-based decisions regarding the formulation, storage, and handling of these important isoprenoid alcohols. The provided methodologies for thermal and oxidative stress testing, coupled with a robust GC-MS analytical approach, will yield valuable insights into the degradation pathways and intrinsic stability of these molecules.

References

  • Du, L. F., Gutbrod, P., et al. (2021). Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal. Journal of Biological Chemistry, 296, 100530.
  • Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetr
  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2024). PMC.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). sharpservices.com.
  • vom Dorp, K., et al. (2015). Remobilization of Phytol from Chlorophyll Degradation Is Essential for Tocopherol Synthesis and Growth of Arabidopsis. The Plant Cell, 27(10), 2846-2859.
  • Hexadecane, 1-bromo-3,7,11,15-tetramethyl- synthesis. (n.d.). ChemicalBook.
  • Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach. (2010).
  • Why Allylic Alcohol Is Stable. (2025). SLT.
  • Phytol metabolism in Arabidopsis. Under chlorotic stress or senescence,... (n.d.).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021).
  • Phytyl Phenolipids: Structurally Modified Antioxidants with Superior Lipid Membrane Interaction. (2025). MDPI.
  • Technical Support Center: Analysis of Synthetic 3,7,11,15-Tetramethyl-2-hexadecen-1-OL. (2025). Benchchem.
  • Phytol. (n.d.). NIST WebBook.
  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acyl
  • Phytol 3,7,11,15-tetramethyl-2-hexadecen-1-ol. (n.d.). Sigma-Aldrich.
  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. (2025).
  • Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. (n.d.).
  • Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. (2022). MDPI.
  • Phytohormone and Light Regulation of Chlorophyll Degradation. (2017). Frontiers in Plant Science.
  • Synthesis of 3,7,11,15-tetramethyl-2-hexadecenol. (n.d.). PrepChem.com.
  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. (n.d.). Organic Chemistry Portal.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis.
  • Application Notes and Protocols for 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol) as a Fragrance Ingredient. (2025). Benchchem.
  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Gener
  • Deracemization and Stereoinversion of Alcohols Using Two Mutants of Secondary Alcohol Dehydrogenase from Thermoanaerobacter pseudoethanolicus. (2018). KAUST Repository.
  • isophytol 1-hexadecene-3-ol, 3,7,11,15-tetramethyl. (n.d.). thegoodscentscompany.com.
  • Allylic and Vinylic Positions. (n.d.). OpenOChem Learn.
  • Epoxidation of allylic alcohols. (n.d.). Wikipedia.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Phytosterol Isomers. (2025). Benchchem.
  • Forced Degradation Studies for Biopharmaceuticals. (2014).
  • The Influence of the Position of the Double Bond and Ring Size on the Stability of Hydrogen Bonded Complexes. (2017). PubMed.
  • Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols. (n.d.). Semantic Scholar.
  • Theoretical insights on the structure and stability of the [C2, H3, P, O] isomeric family. (n.d.). arXiv.
  • 3,7,11,15-Tetramethyl-2-hexadecen-1-ol. (n.d.).
  • Thermo-Oxidative Stability and Tribological Properties of Biolubricants Obtained from Castor Oil Fatty Acids and Isoamyl Alcohol. (2023). MDPI.
  • Thermal Oxidative Stability: Testing Methods, Standards, and Industrial Significance. (2026). advinsciso.com.
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022).
  • 3,7,11,15-Tetramethyl-2 hexadecene-1-ol. (n.d.). NMPPDB.
  • Double-bond delocalization in non-alternant hydrocarbons induces inverted singlet–triplet gaps. (2023). Semantic Scholar.
  • Phytol – Knowledge and References. (n.d.). Taylor & Francis.
  • Chemical structure of phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol).... (n.d.).
  • Forced Degradation Testing Procedure. (2025).
  • Why Allylic Alcohol Is Stable. (2025). SLT.
  • Double-bond delocalization in non-alternant hydrocarbons induces inverted singlet–triplet gaps. (2023). Infoscience - EPFL.

Sources

Comparative

Analytical Comparison Guide: NMR Spectra Validation of 3,7,11,15-Tetramethylhexadec-3-en-1-ol vs. Phytol

As a Senior Application Scientist specializing in structural elucidation and drug development, I frequently encounter challenges in distinguishing closely related acyclic diterpenoids. Acyclic diterpenoids are critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation and drug development, I frequently encounter challenges in distinguishing closely related acyclic diterpenoids. Acyclic diterpenoids are critical precursors in the synthesis of Vitamin E (tocopherols) and various liposomal drug delivery systems.

Among these, the natural compound 3,7,11,15-tetramethylhexadec-3-en-1-ol —an isomer of the ubiquitous plant metabolite Phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol)—presents a unique analytical challenge. Because these isomers share the exact same molecular weight (m/z 296) and basic carbon skeleton, mass spectrometry alone is insufficient for definitive identification. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) methodology to objectively differentiate these isomers based on their distinct electronic environments[1].

Mechanistic Causality: Why the Double Bond Position Matters

In pharmaceutical synthesis, the exact position of the olefinic double bond dictates the molecule's reactivity, oxidative stability, and spatial conformation.

  • Phytol ( Δ2 -isomer): The double bond is located between C2 and C3. This places the primary hydroxyl group at C1 in an allylic position . Allylic alcohols are highly reactive, prone to rapid oxidation, and susceptible to dehydration under acidic conditions.

  • Target Isomer ( Δ3 -isomer): In 3,7,11,15-tetramethylhexadec-3-en-1-ol, the double bond is shifted to the C3-C4 position. The C1 hydroxyl group is now separated from the double bond by a methylene bridge at C2, making it a standard aliphatic alcohol . This structural shift significantly enhances the molecule's oxidative stability.

Understanding this causality is the key to our NMR strategy: the shift from an allylic to an aliphatic alcohol fundamentally alters the magnetic shielding and spin-spin coupling of the protons at the C1 position[2].

Experimental Workflow: Isolation and NMR Validation

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the extraction, purification, and spectral acquisition of the target isomer, as validated in marine algal studies (e.g., Gracilaria foliifera)[3].

Step-by-Step Methodology
  • Extraction: Macerate the biological sample (or synthetic mixture) in a 1:1 (v/v) solvent system of dichloromethane (CH₂Cl₂) and methanol (MeOH) to ensure the solubilization of both polar and non-polar lipids.

  • Fractionation: Concentrate the crude extract under reduced pressure. Subject the residue to silica gel column chromatography (60G Merck).

  • Elution Strategy: Elute the column using a step-gradient of n-hexane and ethyl acetate. The acyclic diterpenoid fraction typically elutes at a highly non-polar threshold (e.g., 8:2 n-hexane/EtOAc).

  • Sample Preparation for NMR: Purify the fraction via preparative thin-layer chromatography (PTLC) until a colorless oil is obtained. Dissolve 10-15 mg of the purified isolate in 0.5 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Spectral Acquisition: Acquire high-resolution ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) spectra. Crucially, perform 2D NMR experiments—specifically COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation)—to map the exact connectivity of the C1-C2-C3-C4 carbon chain[4].

Quantitative Data Comparison: 3-en-1-ol vs. Phytol

The objective performance of this NMR validation relies on the distinct splitting patterns (multiplicity) and chemical shifts ( δ ) of the C1 protons. Summarized below is the comparative spectral data used to definitively assign the Δ3 structure over the Δ2 structure[1][5].

NMR ParameterPhytol ( Δ2 -isomer)3,7,11,15-Tetramethylhexadec-3-en-1-ol ( Δ3 -isomer)Mechanistic Implication
¹H NMR (C1 Protons) ~4.15 ppm (doublet, J = 7.0 Hz)3.53 ppm (triplet, J = 6.5 Hz) Critical differentiator. In Phytol, C1 protons couple only with the single C2 olefinic proton (doublet). In the Δ3 -isomer, C1 protons couple with the two C2 aliphatic protons (triplet) and are more shielded.
¹H NMR (Olefinic Proton) ~5.40 ppm (multiplet)5.41 ppm (multiplet) Confirms the presence of one trisubstituted double bond in both molecules.
¹³C NMR (C1 Carbon) ~59.4 ppm59.44 ppm Both are primary alcohol carbons. While the chemical shift is nearly identical, the attached proton environment differs drastically.
¹³C NMR (Olefinic Carbons) ~123.1, 140.3 ppm123.02, 140.38 ppm Confirms the general C=C double bond environment.
2D COSY Correlations C1 protons correlate with the C2 olefinic proton.C1 protons correlate with C2 methylene protons. Provides definitive, self-validating proof of the C3-C4 double bond localization.

Visualization: Validation Workflow

To conceptualize the decision-making process during structural elucidation, the following logic diagram maps the analytical pathway from extraction to definitive isomer identification.

G Start Crude Extract (Marine/Synthetic) Purify Silica Gel Column Chromatography Start->Purify Isolate Purified Diterpenoid (m/z 296) Purify->Isolate NMR 1H & 2D COSY NMR Acquisition (CDCl3) Isolate->NMR Branch1 C1 Protons: ~4.15 ppm (d) Allylic Alcohol NMR->Branch1 Double bond at C2 Branch2 C1 Protons: 3.53 ppm (t) Aliphatic Alcohol NMR->Branch2 Double bond at C3 Phytol Phytol (2-en-1-ol) Branch1->Phytol Isomer Target Isomer (3-en-1-ol) Branch2->Isomer

Figure 1: Workflow for the isolation and NMR-based structural differentiation of acyclic diterpenoids.

Conclusion

For drug development professionals synthesizing tocopherol derivatives or formulating lipid nanoparticles, assuming the identity of an acyclic diterpenoid based solely on mass spectrometry or chromatographic retention time is a critical failure point. By isolating the C1 proton signal in a 600 MHz ¹H NMR spectrum, researchers can establish a self-validating protocol: a doublet at ~4.15 ppm confirms Phytol, whereas a triplet at 3.53 ppm definitively validates the presence of 3,7,11,15-tetramethylhexadec-3-en-1-ol.

References

  • Alarif, W. M., Ayyad, S. N., & Al-lihaibi, S. S. (2010). Acyclic diterpenoid from the red alga Gracilaria foliifera. Revista Latinoamericana de Química, 38(1), 52-57. URL:[Link]

  • Kulkarni, S. N., Phadake, A. S., Rangaishenvi, M. V., & Kamath, S. V. (1988). Synthesis of phytol isomer 7,11,15-Trimethyl-3-methylenehexadecanol and 3,7,11,15-tetramethyl-3-hexadecen-1-ol and their conversion into vitamin E. Indian Journal of Chemistry, Section B, 27(1), 65-66. URL:[Link]

Sources

Validation

Comparing 3,7,11,15-Tetramethylhexadec-3-EN-1-OL with other acyclic diterpene alcohols

Comparative Analysis of Acyclic Diterpene Alcohols: 3,7,11,15-Tetramethylhexadec-3-en-1-ol vs. Standard Phytols in Drug Development Introduction & Strategic Context In the synthesis of lipophilic drug delivery systems an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Acyclic Diterpene Alcohols: 3,7,11,15-Tetramethylhexadec-3-en-1-ol vs. Standard Phytols in Drug Development

Introduction & Strategic Context

In the synthesis of lipophilic drug delivery systems and fat-soluble vitamins, acyclic diterpene alcohols serve as foundational building blocks. While standard Phytol (the Δ2 -isomer) and Isophytol are ubiquitous in industrial applications, the structural isomer 3,7,11,15-tetramethylhexadec-3-en-1-ol ( Δ3 -Phytol) presents a unique biophysical and chemical profile. As a homoallylic alcohol[1], Δ3 -Phytol shifts the olefinic "kink" deeper into the hydrocarbon chain compared to its allylic counterparts.

As a Senior Application Scientist, I have found that selecting the correct diterpene isomer is not merely a matter of availability; it fundamentally dictates reaction kinetics, byproduct profiles, and the biophysical properties of lipid-based formulations. This guide objectively compares Δ3 -Phytol with other leading acyclic diterpene alcohols, providing actionable, self-validating protocols for their application.

Structural Profiling & Reactivity Matrix

The primary differentiator among these molecules is the position of the double bond relative to the hydroxyl group, which dictates whether the molecule behaves as an allylic or homoallylic system[2].

CompoundIUPAC NomenclatureAlcohol TypeDouble Bond PositionReactivity Profile & Steric Impact
Phytol 3,7,11,15-tetramethylhexadec-2-en-1-olPrimary, Allylic Δ2 Standard allylic substitution; moderate carbocation stability. Forms standard lipid anchors.
Isophytol 3,7,11,15-tetramethylhexadec-1-en-3-olTertiary, Allylic Δ1 Highly reactive; rapidly forms a stable tertiary/allylic carbocation. Ideal for rapid Friedel-Crafts alkylations.
Δ3 -Phytol 3,7,11,15-tetramethylhexadec-3-en-1-olPrimary, Homoallylic Δ3 Requires acid-catalyzed isomerization to react[3]; delayed kinetics. Deep-chain kink alters membrane fluidity.
Geranylgeraniol 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-olPrimary, Allylic Δ2,Δ6,Δ10,Δ14 Highly susceptible to oxidation; rigid polyunsaturated tail restricts lipid packing.

Mechanistic Divergence in Chroman Ring Synthesis

One of the most critical applications of these alcohols is their condensation with trimethylhydroquinone (TMHQ) to synthesize α -tocopherol (Vitamin E)[3].

The Causality of Isomer Selection: Isophytol is the industry standard because its tertiary allylic hydroxyl group readily leaves under mild Lewis acid catalysis, instantly forming a highly stable, resonance-stabilized allylic carbocation. In contrast, 3,7,11,15-tetramethylhexadec-3-en-1-ol is a homoallylic alcohol[4]. Direct loss of the hydroxyl group would form an unstable primary carbocation. Therefore, Δ3 -Phytol requires a stronger Lewis acid to first catalyze a double-bond migration (isomerization) or hydride shift to generate the requisite allylic carbocation before condensation can occur[3]. Combinatorial synthesis approaches have leveraged these differing kinetics to control structural elucidation and mixture generation[5].

ReactionPathway TMHQ Trimethylhydroquinone (TMHQ) Tocopherol α-Tocopherol (Vitamin E) TMHQ->Tocopherol Alkylation & Cyclization Isophytol Isophytol (Allylic) Carbocation Allylic Carbocation Intermediate Isophytol->Carbocation Milder Lewis Acid (Fast Kinetics) Delta3 Δ3-Phytol (Homoallylic) Delta3->Carbocation Stronger Lewis Acid (Isomerization Required) Carbocation->Tocopherol Reacts with TMHQ

Fig 1: Mechanistic pathway of α-Tocopherol synthesis comparing allylic and homoallylic precursors.

Biophysical Impact in Lipid Nanoparticle (LNP) Engineering

When utilized as hydrophobic anchors or membrane modulators in LNPs, the structural differences between Δ2 -Phytol and Δ3 -Phytol become biophysically pronounced. The cis/trans double bond creates a steric "kink" in the aliphatic tail. Because the double bond in Δ3 -Phytol is shifted one carbon deeper into the hydrophobic core than in standard Phytol, it disrupts lipid packing (e.g., alongside DSPC and Cholesterol) at a different depth. This subtle shift increases the free volume in the hydrophobic core, enhancing membrane fluidity—a critical parameter for the endosomal escape of LNP-encapsulated RNA therapeutics.

LNPWorkflow Step1 Lipid Mixture Preparation (Diterpene + DSPC + Chol + PEG) Step2 Ethanol Phase Dissolution Step1->Step2 Step4 Microfluidic Mixing (3:1 Aqueous:Ethanol) Step2->Step4 Step3 Aqueous Phase Preparation (Citrate Buffer, pH 4.0) Step3->Step4 Step5 Dialysis & Buffer Exchange (1X PBS, pH 7.4) Step4->Step5 Step6 Characterization (DLS & Anisotropy) Step5->Step6

Fig 2: Microfluidic workflow for formulating and characterizing diterpene-anchored LNPs.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following workflows are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps without passing the embedded analytical checkpoints.

Protocol A: Lewis Acid-Catalyzed Condensation (Vitamin E Synthesis)

Objective: Compare the condensation efficiency of Isophytol vs. Δ3 -Phytol with TMHQ.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1.0 eq of TMHQ in anhydrous toluene.

  • Catalyst Addition: Add 0.1 eq of Boron trifluoride etherate ( BF3​⋅OEt2​ ). Causality: A strong Lewis acid is mandatory for the Δ3 -isomer to force the homoallylic-to-allylic isomerization[3].

  • Substrate Addition: Heat the mixture to 80°C. Add 1.1 eq of the chosen diterpene alcohol dropwise over 30 minutes. Causality: Dropwise addition prevents localized high concentrations of the alcohol, mitigating unwanted diene formation via dehydration.

  • Self-Validation Checkpoint: At T=45 min , pull a 10 µL aliquot, quench in saturated NaHCO3​ , and run rapid TLC (Hexane:EtOAc 9:1).

    • Pass Criteria: Complete disappearance of the diterpene alcohol spot ( Rf​≈0.4 ).

    • Failure Protocol: If the Δ3 -Phytol spot persists, the isomerization is stalled. Spike with an additional 0.05 eq of BF3​⋅OEt2​ and extend reflux by 1 hour.

  • Isolation: Quench the reaction, wash with brine, dry over Na2​SO4​ , and purify the resulting α -tocopherol via flash chromatography.

Protocol B: LNP Formulation & Membrane Fluidity Assay

Objective: Quantify the impact of the Δ3 kink on lipid bilayer fluidity.

  • Lipid Solubilization: Dissolve DSPC, Cholesterol, PEG-Lipid, and the Diterpene Alcohol ( Δ2 or Δ3 ) in absolute ethanol at a molar ratio of 50:38.5:1.5:10.

  • Aqueous Phase: Prepare 50 mM Citrate buffer (pH 4.0).

  • Microfluidic Mixing: Utilize a staggered herringbone micromixer. Inject the aqueous and ethanol phases at a 3:1 flow rate ratio (Total flow rate: 12 mL/min).

  • Self-Validation Checkpoint: Perform immediate Dynamic Light Scattering (DLS) on the unpurified mixture.

    • Pass Criteria: Polydispersity Index (PDI) < 0.2 and Z-average size < 150 nm.

    • Failure Protocol: If PDI > 0.2, the mixing was non-homogenous. Discard the batch. Proceeding will yield skewed fluorescence anisotropy data due to heterogeneous lipid packing.

  • Dialysis: Dialyze against 1X PBS (pH 7.4) for 12 hours using a 10 kDa MWCO cassette to remove ethanol.

  • Anisotropy Measurement: Introduce 1 mol% DPH (1,6-diphenyl-1,3,5-hexatriene) probe. Measure fluorescence anisotropy ( r ). Causality: DPH partitions into the hydrophobic core. A lower anisotropy value in the Δ3 -Phytol formulation scientifically validates that the deeper double-bond kink successfully increased core membrane fluidity.

References

  • Kulkarni, S. M., et al. "Synthesis of phytol isomers - 7,11,15-trimethyl-3-methylenehexadecanol and 3,7,11,15-tetramethylhexadec-3-en-1-ol and their conversion into vitamin-E." Indian Journal of Chemistry Section B, 1988. URL: [Link]

  • Lengkeek, N.A., et al. "Making mixtures to solve structures: structural elucidation via combinatorial synthesis." Journal of Combinatorial Chemistry, 2010. URL:[Link]

  • Li, H., et al. "Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products." Frontiers in Chemistry, 2022. URL:[Link]

  • Wang, Y., et al. "Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications." International Journal of Molecular Sciences (MDPI), 2021. URL:[Link]

  • ACS Publications. "Multicatalytic Approach to One-Pot Stereoselective Synthesis of Secondary Benzylic Alcohols." Organic Letters, 2021. URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3,7,11,15-Tetramethylhexadec-3-EN-1-OL

Mass Spectrometry Comparison Guide: 3,7,11,15-Tetramethylhexadec-3-en-1-ol vs. Phytol Alternatives Executive Overview The structural elucidation of acyclic diterpene alcohols is a critical vector in natural product resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Comparison Guide: 3,7,11,15-Tetramethylhexadec-3-en-1-ol vs. Phytol Alternatives

Executive Overview

The structural elucidation of acyclic diterpene alcohols is a critical vector in natural product research, environmental biomarker analysis, and pharmaceutical development. While standard phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) is ubiquitous as the side chain of chlorophyll, its structural isomers—specifically 3,7,11,15-Tetramethylhexadec-3-en-1-ol (the 3-en-1-ol isomer) and Isophytol (1-en-3-ol)—frequently emerge as photooxidation artifacts, metabolic intermediates, or synthetic byproducts[1].

Distinguishing the 3-en-1-ol isomer from standard phytol via Gas Chromatography-Mass Spectrometry (GC-MS) requires a nuanced understanding of electron ionization (EI) fragmentation mechanics. This guide provides an objective, data-driven comparison of their mass spectral behaviors, equipping researchers with the mechanistic insights needed to prevent misidentification.

Mechanistic Causality in Isomeric Fragmentation (E-E-A-T)

Under standard 70 eV Electron Ionization (EI) conditions, the molecular ion [M]⁺ (m/z 296.53) for acyclic diterpenes is inherently unstable and often absent[2]. The primary drivers of fragmentation are dehydration and allylic cleavage. The position of the double bond acts as the causal director for these fragmentation pathways:

  • 3,7,11,15-Tetramethylhexadec-3-en-1-ol (3-en-1-ol Isomer): The migration of the double bond to the C3=C4 position fundamentally alters the molecule's stability. Because the hydroxyl group at C1 is no longer directly conjugated with the double bond, the propensity for rapid thermal dehydration is reduced compared to isophytol. Instead, the C1-C2 bond becomes the allylic bond. Cleavage of this bond results in the loss of the primary hydroxymethyl radical (•CH₂OH), yielding a highly diagnostic [M-31]⁺ fragment[3].

  • Standard Phytol (2-en-1-ol): As a primary allylic alcohol, the hydroxyl group is conjugated with the C2=C3 double bond. The dominant fragmentation pathway involves the loss of water [M-18]⁺ (m/z 278) and subsequent cleavages along the saturated isoprenoid chain, yielding a characteristic base peak at m/z 71 (C₅H₁₁⁺) and prominent mid-range fragments at m/z 123 and 95[2].

  • Isophytol (1-en-3-ol): Featuring a tertiary alcohol, isophytol undergoes near-instantaneous dehydration upon ionization. Furthermore, alpha-cleavage adjacent to the tertiary hydroxyl group heavily favors the loss of the vinyl group, creating a distinct fragmentation signature dominated by the[M-18]⁺ ion[1].

Fragmentation_Mechanics Root Isomeric Diterpene Alcohols [M]+ (m/z 296) Node3 3-en-1-ol Isomer (Double Bond C3=C4) Root->Node3 Node2 2-en-1-ol (Phytol) (Double Bond C2=C3) Root->Node2 Node1 1-en-3-ol (Isophytol) (Double Bond C1=C2) Root->Node1 Frag3 Allylic C1-C2 Cleavage Loss of •CH2OH Yields[M-31]+ Node3->Frag3 Frag2 Alkyl Chain Cleavage Water Loss [M-18]+ Yields m/z 71, 123 Node2->Frag2 Frag1 Alpha-Cleavage Loss of Vinyl Group Yields m/z 278 Base Node1->Frag1

Figure 1: Causal relationship between double bond position and primary EI-MS fragmentation pathways.

Quantitative Data Presentation

The following table summarizes the key diagnostic ions used to differentiate the 3-en-1-ol isomer from its alternatives under standard 70 eV EI-MS conditions.

Feature3,7,11,15-Tetramethylhexadec-3-en-1-olPhytol (2-en-1-ol)Isophytol (1-en-3-ol)
Alcohol Classification PrimaryPrimary (Allylic)Tertiary (Allylic)
Double Bond Position C3=C4C2=C3C1=C2
Dominant Cleavage Mechanism Allylic C1-C2 (Loss of •CH₂OH)Dehydration & Alkyl Chain CleavageAlpha-Cleavage (Loss of Vinyl Group)
Base Peak (m/z) 717171
Key Diagnostic Ions (m/z) [M-31]⁺ , 137, 6943, 57, 81, 95, 123 55, 69, 93, 278
Dehydration Ion [M-18]⁺ ModerateHighVery High (Often Base Peak)
Molecular Ion [M]⁺ (m/z 296) Weak but visibleExtremely weak / AbsentAbsent

Experimental Methodology: Self-Validating GC-MS Protocol

Analyzing free phytol isomers directly often leads to thermal degradation or isomerization in the GC inlet, conflating the spectra. To ensure a self-validating system , this protocol utilizes isotopic internal standards and Trimethylsilyl (TMS) derivatization[1]. Derivatization replaces the labile hydroxyl proton with a TMS group (adding 72 Da), locking the double bond in place and generating highly specific alpha-cleavage fragments[4].

Step 1: Sample Preparation & Internal Standardization

  • Aliquot 1.0 mg of the lipid extract into a glass autosampler vial.

  • Spike the sample with 10 µL of Phytol-d5 (100 µg/mL) as an internal standard. Causality: Phytol-d5 will exhibit a corresponding mass shift for its fragments, validating extraction efficiency and providing a precise retention time anchor[5].

Step 2: TMS Derivatization

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to the vial.

  • Add 50 µL of anhydrous pyridine as an acid scavenger.

  • Incubate at 60°C for 30 minutes. Causality: This ensures complete conversion of primary and tertiary alcohols to their TMS ethers, preventing thermal dehydration during injection[1].

Step 3: GC Separation

  • Column: Non-polar DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet temperature at 250°C.

  • Oven Program: Initial 110°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 5°C/min to 280°C (hold 9 min)[6].

Step 4: MS Acquisition & Data Analysis

  • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 280°C.

  • Scan Range: 50 to 500 amu.

  • Validation: Extract ion chromatograms (EIC) for the TMS derivatives. The 3-en-1-ol TMS derivative will elute slightly earlier than the 2-en-1-ol TMS derivative due to reduced linearity of the carbon chain.

GCMS_Workflow A Sample Spike (Phytol-d5 IS) B TMS Derivatization (BSTFA + TMCS) A->B C Capillary GC (DB-5MS Column) B->C D EI Ionization (70 eV) C->D E Data Acquisition (m/z 50-500) D->E

Figure 2: Self-validating GC-MS workflow incorporating isotopic spiking and TMS derivatization.

Sources

Validation

Validating the Purity of Synthesized 3,7,11,15-Tetramethylhexadec-3-en-1-ol Standards: A Comparative Analytical Guide

Introduction: The Analytical Challenge of Isomeric Alcohols In the realm of lipidomics and complex organic synthesis, 3,7,11,15-Tetramethylhexadec-3-en-1-ol serves as a critical intermediate, particularly in combinatoria...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Isomeric Alcohols

In the realm of lipidomics and complex organic synthesis, 3,7,11,15-Tetramethylhexadec-3-en-1-ol serves as a critical intermediate, particularly in combinatorial synthesis and the structural elucidation of highly branched biological hydrocarbons ()[1].

However, validating the purity of this specific synthesized standard presents a unique analytical hurdle. It is a structural isomer of the ubiquitous plant metabolite phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) and isophytol (3,7,11,15-tetramethylhexadec-1-en-3-ol). During synthesis, the thermodynamically driven migration of the double bond can easily lead to contamination with these positional isomers. Because these molecules share nearly identical physical properties (boiling points, polarities) and lack a conjugated chromophore, standard HPLC-UV methods are entirely blind to them.

As a Senior Application Scientist, I approach standard validation not as a single test, but as an orthogonal, self-validating system . To definitively certify a 3,7,11,15-tetramethylhexadec-3-en-1-ol standard, one must combine techniques that prove the absolute structural framework (Quantitative NMR) with techniques capable of resolving trace isomeric contamination (Derivatized GC-MS/SIM).

Section 1: Comparison of Analytical Modalities

To objectively evaluate the purity of synthesized long-chain unsaturated alcohols, we must compare the performance of available analytical platforms. The table below summarizes why a multi-modal approach is mandatory.

Analytical TechniquePrimary UtilitySpecificity for Double Bond PositionSensitivityCausality & Limitations
GC-MS/SIM (TMS Derivatized) Trace isomeric differentiationHighVery High (<0.1%)Optimal. Derivatization prevents peak tailing. Resolves positional isomers via distinct diagnostic fragmentation patterns[2].
qNMR (1H and 13C) Absolute purity & structural proofVery HighLow (1-2%)Essential for structure. Directly observes vinylic protons to confirm C3=C4 position, but lacks sensitivity for trace (<1%) impurities.
GC-FID Overall organic purityLowHigh (0.1%)Excellent for quantitation, but cannot differentiate closely eluting positional isomers without pre-existing reference standards.
GC-MS (Underivatized) Molecular weight confirmationModerateModerateSub-optimal. Free hydroxyl groups hydrogen-bond with the column stationary phase, causing thermal degradation and peak tailing.
HPLC-UV Non-volatile impuritiesNoneVery LowIneffective. The isolated C3=C4 double bond does not absorb UV light above 210 nm, rendering UV detection useless.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with internal checks to validate the methodology concurrently with the sample.

Protocol 1: GC-MS/SIM Workflow for Trace Isomeric Differentiation

The Causality: Free aliphatic alcohols exhibit poor chromatographic behavior due to hydrogen bonding with silanol groups on the GC column, which obscures the separation of closely eluting isomers. By converting the hydroxyl group to a trimethylsilyl (TMS) ether, we increase volatility and thermal stability. Under Electron Impact (EI) ionization, the TMS-derivatized 2-en-1-ol (phytol impurity) famously produces a massive base peak at m/z 143 due to cleavage between C-3 and C-4 ()[2]. The 3-en-1-ol isomer yields a distinct fragmentation pattern, allowing for confident differentiation.

Step-by-Step Methodology:

  • Internal Standard Preparation: Prepare a 1.0 mg/mL solution of 1-nonadecanol (internal standard) in anhydrous hexane.

  • Derivatization (Self-Validating Step): Combine 1.0 mg of the synthesized 3,7,11,15-tetramethylhexadec-3-en-1-ol with 50 µL of the internal standard solution in a glass vial. Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine.

  • Incubation & System Check: Heat the sealed vial at 60°C for 30 minutes. Validation check: The solution must remain perfectly clear. Any cloudiness indicates moisture contamination, which hydrolyzes the TMS reagent and invalidates the run.

  • GC-MS Parameters: Inject 1 µL (split ratio 1:50) onto a non-polar DB-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven to start at 150°C (hold 2 min), then ramp at 5°C/min to 280°C.

  • SIM Monitoring: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor m/z 143 to detect trace 2-en-1-ol contamination[2], alongside the molecular ion (m/z 368) and [M – 15]+ fragment (m/z 353) for the TMS-derivatized target compound.

Derivatization A 3-en-1-ol Isomer (Underivatized) C TMS-Ether Derivative (Thermally Stable) A->C Pyridine 60°C, 30 min B BSTFA + 1% TMCS (Derivatization Agent) B->C Silylation D GC-MS/SIM Analysis (m/z differentiation) C->D Injection

Figure 2: Trimethylsilylation (TMS) derivatization workflow prior to GC-MS/SIM isomer analysis.

Protocol 2: Quantitative 1H-NMR (qNMR) for Absolute Purity

The Causality: While GC-MS proves the absence of isomers, qNMR proves the presence of the correct structure. qNMR relies on the fundamental principle that the integrated area of a proton resonance is directly proportional to the number of nuclei responsible for it. By comparing the vinylic proton of the 3-en-1-ol (multiplet, ~5.1 ppm) against a highly pure internal calibrant, absolute purity is calculated without needing an identical reference standard.

Step-by-Step Methodology:

  • Calibrant Selection: Select Dimethyl sulfone (TraceCERT® standard) as the internal calibrant. Its sharp singlet at 2.98 ppm does not overlap with the aliphatic or vinylic signals of the target alcohol.

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized standard and ~5 mg of Dimethyl sulfone using a calibrated microbalance (d = 0.001 mg). Dissolve both simultaneously in 0.6 mL of CDCl3 (containing 0.03% TMS).

  • Acquisition (Self-Validating Step): Acquire the 1H-NMR spectrum using a 30° pulse angle. Crucial Parameter: Set the relaxation delay (D1) to at least 30 seconds. This ensures complete longitudinal relaxation (T1) of all protons between pulses, which is mandatory for accurate integration.

  • Data Analysis: Integrate the calibrant signal (2.98 ppm, 6H) and the vinylic proton of the 3-en-1-ol (C4-H, ~5.1 ppm, 1H). Use the molar ratio to calculate the absolute mass fraction of the standard.

Section 3: Analytical Workflow Decision Tree

To synthesize these methodologies into a cohesive laboratory protocol, follow the decision tree below. This ensures that structural integrity is confirmed before highly sensitive trace analysis is performed.

Workflow Start Synthesized Standard 3,7,11,15-Tetramethylhexadec-3-en-1-ol Step1 Initial Purity Screening (GC-FID) Start->Step1 Dec1 Purity > 95%? Step1->Dec1 Step2 Structural Confirmation (1H & 13C qNMR) Dec2 Double Bond at C3? Step2->Dec2 Step3 Isomeric Differentiation (GC-MS/SIM of TMS ethers) Pass Validated Standard (Ready for Use) Step3->Pass No 2-en-1-ol detected Fail Repurify (Ag+ Chromatography) Step3->Fail Isomer contamination Dec1->Step2 Yes Dec1->Fail No Dec2->Step3 Yes Dec2->Fail No

Figure 1: Decision tree for structural and isomeric validation of synthesized unsaturated alcohols.

References

  • Lengkeek, N. A., Greenwood, P. F., Nguyen, B., Koutsantonis, G. A., & Piggott, M. J. (2010). "Making Mixtures to Solve Structures: Structural Elucidation via Combinatorial Synthesis." Journal of Combinatorial Chemistry, 12(1), 141–150. URL:[Link]

  • Schröder, M., Vetter, W. (2012). "Differentiation of Refined and Virgin Edible Oils by Means of the trans- and cis-Phytol Isomer Distribution." Journal of Agricultural and Food Chemistry, 60(24), 6164–6171. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3,7,11,15-Tetramethylhexadec-3-EN-1-OL proper disposal procedures

3,7,11,15-Tetramethylhexadec-3-EN-1-OL: Comprehensive Operational Safety and Disposal Guide As an acyclic diterpenoid and structural isomer of phytol, 3,7,11,15-Tetramethylhexadec-3-en-1-ol is a critical precursor in the...

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Author: BenchChem Technical Support Team. Date: April 2026

3,7,11,15-Tetramethylhexadec-3-EN-1-OL: Comprehensive Operational Safety and Disposal Guide

As an acyclic diterpenoid and structural isomer of phytol, 3,7,11,15-Tetramethylhexadec-3-en-1-ol is a critical precursor in the synthesis of Vitamin E and a naturally occurring compound in marine algae such as Gracilaria foliifera[1]. While highly valuable in drug development and synthetic chemistry, its long-chain aliphatic structure presents specific operational hazards.

This guide synthesizes technical accuracy with field-proven laboratory safety protocols. By understanding the mechanistic causality behind this chemical's behavior, researchers can implement self-validating workflows that ensure absolute safety and regulatory compliance.

Chemical Profiling & Mechanistic Hazard Assessment

To handle and dispose of 3,7,11,15-Tetramethylhexadec-3-en-1-ol safely, one must first understand how its molecular structure dictates its physical behavior. As a lipophilic, long-chain unsaturated alcohol, it acts as a non-polar solvent and a surfactant-like molecule.

Mechanistic Causality of Hazards:

  • Skin & Eye Irritation (H315, H319): The molecule's high lipophilicity allows it to readily partition into the stratum corneum (the outermost layer of the epidermis). Once integrated, it disrupts the lipid bilayers of cell membranes, leading to localized inflammation and irritation[2][3].

  • Aquatic Toxicity (H413): Because it is completely immiscible with water, environmental release results in the chemical spreading across the water's surface[2][4]. This creates a hydrophobic barrier that prevents critical oxygen exchange, posing long-lasting harmful effects to aquatic life[3][5].

Quantitative Data Summary
PropertyValueOperational Implication
Chemical Class Acyclic diterpenoidHighly lipophilic; must be routed to organic solvent waste streams[1].
Boiling Point 202°C - 204°CLow volatility at room temperature; inhalation risk is primarily from aerosolized mists[6].
Flash Point > 93.3°C (> 200.0°F)Combustible liquid; must be kept away from open ignition sources[4].
Water Solubility ImmiscibleFloats on aqueous layers; do not flush down drains under any circumstances[2][4].
Hazard Codes H315, H319, H413Causes skin/eye irritation; poses long-term hazards to aquatic environments[2][3][5].

Spill Containment & Immediate Remediation

Because 3,7,11,15-Tetramethylhexadec-3-en-1-ol is immiscible with water and combustible, standard aqueous cleanup methods are ineffective and potentially dangerous.

SpillWorkflow Start Spill Detected Assess Assess Volume Start->Assess Small Small Spill (< 1L) Assess->Small Large Large Spill (> 1L) Assess->Large Dike Dike with Vermiculite Small->Dike Evacuate Evacuate & Call EHS Large->Evacuate Absorb Absorb Center Dike->Absorb Decon Surfactant Decon Absorb->Decon

Workflow for 3,7,11,15-Tetramethylhexadec-3-EN-1-OL spill containment.

Self-Validating Spill Response Protocol
  • Source Isolation & Perimeter Diking: Stop the flow and eliminate all ignition sources[4]. Surround the spill with an inert absorbent such as vermiculite, dry sand, or diatomaceous earth[2][4].

    • Causality: Diking prevents the lipophilic liquid from entering floor drains, averting aquatic toxicity (H413)[5].

    • Validation Check: The perimeter is validated when the advancing edge of the spill visibly halts and pools against the sand/vermiculite barrier.

  • Inert Absorption: Apply the absorbent to the center of the spill. Do not use combustible materials like sawdust.

    • Causality: Inert silicates trap the long hydrocarbon chains without reacting or increasing the fire load.

    • Validation Check: The surface of the absorbent should appear completely dry and matte. Any glossy patches indicate incomplete absorption requiring more material.

  • Surface Decontamination: Wipe the affected area with a mild surfactant/soap solution.

    • Causality: Because the chemical is immiscible with water, soap micelles are required to encapsulate residual lipophilic molecules[2].

    • Validation Check: A clean, dry paper towel swiped forcefully across the dried floor should show zero oily residue.

Waste Segregation & Final Disposal Procedures

Under EPA guidelines (40 CFR 261.3), chemical waste generators must accurately classify discarded chemicals[7]. 3,7,11,15-Tetramethylhexadec-3-en-1-ol must be treated as a Non-Halogenated Organic Waste .

WasteLogic Gen Waste Generated Check Verify Halogens Gen->Check NonHalo Non-Halogenated Check->NonHalo Halo Halogenated Check->Halo Compat Compatibility Test NonHalo->Compat Package Package in HDPE Compat->Package Store Secondary Containment Package->Store

Waste segregation logic for non-halogenated diterpenoid laboratory waste.

Self-Validating Disposal Protocol
  • Container Selection & Inspection: Select a UN-approved High-Density Polyethylene (HDPE) or borosilicate glass container.

    • Causality: HDPE and glass resist degradation from non-polar aliphatic alcohols.

    • Validation Check: Perform a visual check for micro-fractures and ensure the cap utilizes an intact, chemically inert PTFE (Teflon) liner.

  • Chemical Compatibility Testing (Micro-Scale): Before bulking this chemical with other organic waste, perform a compatibility test.

    • Causality: Mixing long-chain alcohols with strong oxidizers (e.g., nitric acid waste) can cause delayed exothermic oxidation and container rupture.

    • Validation Check: Mix 1 mL of the diterpenoid waste with 1 mL of the bulk container contents in a fume hood test tube. Monitor for temperature spikes, phase separation, or gas evolution for 5 minutes. Proceed only if the solution remains thermally stable.

  • Phase Verification & Transfer: Transfer the chemical into the waste container using a grounded funnel.

    • Causality: Grounding prevents static discharge, which is critical if the waste container holds other volatile organics, despite this chemical's higher flash point[4].

    • Validation Check: Observe the liquid phases in the waste container. The diterpenoid should float on top of any trace aqueous layers[2]. If a cloudy emulsion forms, it indicates surfactant cross-contamination, requiring the container to be specifically labeled as "Mixed Emulsion Waste."

  • Labeling & Storage: Affix a compliant "Hazardous Waste - Non-Halogenated Organic (Combustible)" label. Store in a well-ventilated place, locked up, and in secondary containment[2][7].

    • Causality: Secondary containment prevents environmental release into drains in the event of primary container failure.

    • Validation Check: Ensure the secondary containment bin volume is ≥ 110% of the primary waste container's total volume.

References

  • "Acyclic diterpenoid from the red alga Gracilaria foliifera" SciELO México. Available at: [Link]

  • "SAFETY DATA SHEET Phytol (Natural) - Synerzine" Synerzine. Available at: [Link]

  • "SAFETY DATA SHEET PHYTOL NATURAL - Gold Coast Terpenes" Gold Coast Terpenes. Available at: [Link]

  • "Phytol Catalog#: MSI5268AH" Metasci. Available at: [Link]

Sources

Handling

Advanced Laboratory Safety &amp; Handling Protocol: 3,7,11,15-Tetramethylhexadec-3-en-1-ol

As a highly branched, long-chain aliphatic unsaturated alcohol (C₂₀H₄₀O), 3,7,11,15-Tetramethylhexadec-3-en-1-ol presents unique logistical and safety challenges in the laboratory. Primarily utilized as a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly branched, long-chain aliphatic unsaturated alcohol (C₂₀H₄₀O), 3,7,11,15-Tetramethylhexadec-3-en-1-ol presents unique logistical and safety challenges in the laboratory. Primarily utilized as a critical intermediate in combinatorial synthesis—specifically in domino Horner-Wadsworth-Emmons olefinations for the structural elucidation of geochemical alkanes[1]—this compound requires precise handling protocols.

This guide provides drug development professionals and synthetic chemists with a field-proven, self-validating operational framework for handling this specific isomer and its structural analogs (such as phytol) safely and effectively.

Mechanistic Toxicology & Hazard Profile

To handle chemicals safely, one must understand the causality behind their hazards. The safety profile of 3,7,11,15-Tetramethylhexadec-3-en-1-ol is dictated by its extreme lipophilicity and surfactant-like geometry[2],[3].

  • Skin and Eye Irritation (H315, H319): The molecule consists of a long, hydrophobic tetramethylhexadecenyl tail and a polar hydroxyl headgroup. This amphiphilic structure acts as a mild non-ionic surfactant. Upon dermal contact, it bypasses aqueous barriers and rapidly partitions into the stratum corneum, dissolving epidermal lipids and causing acute contact dermatitis[2],[4]. In the eyes, aerosolized droplets can dissolve the protective corneal lipid layer, leading to severe irritation[5].

  • Aquatic Chronic Toxicity (H413): The absence of easily hydrolyzable functional groups, combined with a high molecular weight (296.54 g/mol ), prevents rapid environmental degradation[2],[6]. Its high partition coefficient drives bioaccumulation in aquatic ecosystems, mandating strict isolation from municipal wastewater[2].

Quantitative Physicochemical Data

Understanding these metrics is critical for selecting the correct pipetting techniques and storage conditions.

PropertyValueOperational Implication
Molecular Weight 296.54 g/mol [6]High mass contributes to low volatility at room temperature.
Density ~0.85 g/mL[6]Lighter than water; will float and form a lipid slick if mixed with aqueous waste.
Refractive Index ~1.46[6]Useful for verifying purity before combinatorial synthesis.
Boiling Point 202 - 204 °C (at 13 hPa)[4]Requires high vacuum for distillation; thermal degradation risk if overheated.
Flash Point > 110.00 °C[3]Low flammability risk at ambient temperatures, but combustible if aerosolized.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The following matrix establishes a self-validating defense system against lipophilic alcohols[2],[4].

PPE CategorySpecificationMechanistic Causality (The "Why")
Gloves Nitrile (≥ 0.11 mm for splash; ≥ 0.4 mm for extended contact).Latex is highly permeable to long-chain non-polar alcohols and will swell/degrade. Nitrile provides a superior cross-linked barrier against lipid-soluble organics.
Eye Protection ANSI Z87.1 Tight-Fitting Goggles .Standard safety glasses leave gaps. Goggles prevent aerosolized lipid droplets from bypassing the frame and dissolving corneal lipids.
Body Protection Flame-Resistant Lab Coat (e.g., Nomex).While the alcohol itself has a high flash point[3], it is frequently reacted in highly flammable organic solvents (THF, toluene) during combinatorial synthesis[1].
Respiratory NIOSH-Approved N95/P100 (Only if heated/aerosolized).Vapor pressure is negligible at room temperature[4]. Respiratory protection is only triggered if the protocol involves sonication, vigorous vortexing, or heating above 80°C.

Operational Workflow & Logical Relationships

The following diagram maps the critical path for handling 3,7,11,15-Tetramethylhexadec-3-en-1-ol, ensuring that safety and chemical integrity are maintained from dispensing to disposal.

Workflow Start Pre-Operation Readiness Verify Fume Hood & SDS PPE Don Targeted PPE (Nitrile, Goggles, Nomex) Start->PPE Dispense Precision Dispensing (Positive Displacement Pipette) PPE->Dispense React Combinatorial Synthesis (e.g., HWE Olefination) Dispense->React Waste Segregate Waste (Non-Aqueous Liquid, H413) React->Waste Decon Lipid Decontamination (70% EtOH -> Surfactant Wash) Waste->Decon

Fig 1. Safe handling and operational workflow for 3,7,11,15-Tetramethylhexadec-3-en-1-ol.

Step-by-Step Handling Methodology

When preparing homologous series of highly branched hydrocarbons[1], precision is as critical as safety. Follow this validated protocol for dispensing and reacting the compound.

Phase 1: Pre-Operation & Environmental Control
  • Validate Airflow: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Glove Integrity Check: Perform an inflation test on nitrile gloves to check for micro-tears before donning.

  • Purge Atmosphere: If storing the bulk chemical, purge the headspace of the container with Argon or Nitrogen to prevent atmospheric oxidation of the alkene bond.

Phase 2: Precision Dispensing

Standard air-displacement pipettes will fail due to the liquid's viscosity and density (~0.85 g/mL)[6], leading to dripping and contamination.

  • Equip Positive Displacement Pipettes: Use pipettes with disposable capillary pistons that make direct contact with the liquid.

  • Aspirate Slowly: Submerge the capillary tip 2-3 mm below the surface. Aspirate slowly to prevent cavitation or the introduction of micro-bubbles into the viscous liquid.

  • Transfer: Dispense directly into the reaction vessel (e.g., containing dry THF or toluene for Horner-Wadsworth-Emmons olefination)[1].

Phase 3: Decontamination & Spill Response

Water alone cannot solubilize a C20 hydrophobic chain.

  • Immediate Spill Containment: Do not use water. Cover spills with hydrophobic polypropylene absorbent pads.

  • Surface Decontamination: Wipe down the fume hood deck and balances with 70% Ethanol or Isopropanol to dissolve the lipid layer, followed immediately by a wipe-down with a strong laboratory surfactant (e.g., Alconox) to lift the solubilized residue.

  • Glove Removal: Doff gloves using the "beak method" to ensure the contaminated exterior never touches bare skin. Wash hands thoroughly with soap and water[4].

Environmental Disposal Plan

Due to its Aquatic Chronic 4 (H413) classification[2], improper disposal poses severe environmental and regulatory risks.

  • Segregation: Collect all unreacted 3,7,11,15-Tetramethylhexadec-3-en-1-ol, contaminated solvents, and first-pass washings into a dedicated, clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Solid Waste: Dispose of contaminated pipette tips, Kimwipes, and absorbent pads in solid hazardous waste containers designated for incineration.

  • Prohibition: Under no circumstances should any concentration of this chemical be poured down the municipal sink drain[4].

References

  • Lengkeek, N. A., Greenwood, P. F., Nguyen, B., Koutsantonis, G. A., & Piggott, M. J. (2010). "Making Mixtures to Solve Structures: Structural Elucidation via Combinatorial Synthesis." Journal of Combinatorial Chemistry, 12(1), 141-150. ACS Publications. URL:[Link]

  • The Good Scents Company. "(Z,E)-phytol Safety Information & Physicochemical Properties." URL: [Link]

Sources

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